Product packaging for (2-Methoxyethyl)benzene(Cat. No.:CAS No. 3558-60-9)

(2-Methoxyethyl)benzene

Cat. No.: B124563
CAS No.: 3558-60-9
M. Wt: 136.19 g/mol
InChI Key: CQLYXIUHVFRXLT-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)benzene is a versatile chemical intermediate valued for its predictable reactivity and stable nature under various reaction conditions, making it a preferred choice for chemists designing complex synthetic routes . Its specific structural arrangement, featuring an ether-linked methoxyethyl chain on a benzene ring, makes it an ideal starting material for a range of syntheses in advanced chemical research, including applications in the pharmaceutical, agrochemical, and flavor and fragrance sectors . Researchers utilize this compound in key organic transformations such as etherification and alkylation to construct more complex molecules . In flavor and fragrance research, it is recognized for its characteristic chrysanthemum, floral, and green tasting notes, informing studies on aroma profiles and product formulation . The compound's role is further demonstrated in patented processes for the preparation of more complex methoxyethoxy-benzenes and related derivatives, highlighting its importance in innovative chemical development . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B124563 (2-Methoxyethyl)benzene CAS No. 3558-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethylbenzene
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InChI

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
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InChI Key

CQLYXIUHVFRXLT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
Source PubChem
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DSSTOX Substance ID

DTXSID1052032
Record name (2-Methoxyethyl)benzene
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Molecular Weight

136.19 g/mol
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Physical Description

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note
Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

185.00 to 187.00 °C. @ 760.00 mm Hg
Record name (2-Methoxyethyl)benzene
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Solubility

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol)
Record name (2-Methoxyethyl)benzene
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Record name Methyl phenethyl ether
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Density

0.945-0.951
Record name Methyl phenethyl ether
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CAS No.

3558-60-9
Record name (2-Methoxyethyl)benzene
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Record name Methyl phenethyl ether
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Record name Benzene, (2-methoxyethyl)-
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Record name (2-Methoxyethyl)benzene
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Record name METHYL PHENETHYL ETHER
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Record name (2-Methoxyethyl)benzene
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Foundational & Exploratory

(2-Methoxyethyl)benzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (2-Methoxyethyl)benzene, a significant organic compound utilized in various industrial applications, particularly within the flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used to refer to this compound in scientific literature and commercial contexts. These include:

  • 1-Methoxy-2-phenylethane[1][2][3][4]

  • 2-Phenylethyl methyl ether[1][3][4]

  • Methyl phenethyl ether[3][4][5]

  • Benzene, (2-methoxyethyl)-[1][3][6]

  • β-Phenylethyl methyl ether[2][4]

  • Kewda ether[3][4][5]

  • Methyl phenethyl oxide[3][4][5]

  • Phenylethyl methyl ether[3][4]

  • Methyl 2-phenethyl ether[3][4]

  • 2-methoxy-ethyl-benzene[1]

  • Pandanol[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H12O[1][2][4][5][8]
Molecular Weight 136.19 g/mol [1][3][5]
CAS Number 3558-60-9[2][4][5][8]
Appearance Colorless to light yellow clear liquid[7][9]
Odor Powerful, diffusive, penetrating, warm, floral, rosy-green[7][10]
Density 0.95 g/cm³[5]
Boiling Point 190 °C[5]
Flash Point 80 °C[5][7]
Water Solubility 0.25 g/L[1]
logP 2.17[1]
Refractive Index 1.493[8]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a general procedure that can be adapted for this purpose.

Materials:

  • 2-Phenylethanol (B73330)

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

  • Methylating agent (e.g., Dimethyl sulfate (B86663), Methyl iodide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent. Cool the solution in an ice bath. Add the base portion-wise to the stirred solution. Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture again in an ice bath and add the methylating agent dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To elucidate the proton environment of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage.[11]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound using the Williamson ether synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_Phenylethanol 2_Phenylethanol Deprotonation Deprotonation 2_Phenylethanol->Deprotonation Base Base Base->Deprotonation Methylating_Agent Methylating_Agent Alkylation Alkylation Methylating_Agent->Alkylation Anhydrous_Solvent Anhydrous_Solvent Anhydrous_Solvent->Deprotonation Deprotonation->Alkylation Alkoxide Intermediate Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Washing_Drying Washing_Drying Extraction->Washing_Drying Chromatography Chromatography Washing_Drying->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (2-Methoxyethyl)benzene (CAS: 3558-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of (2-Methoxyethyl)benzene. The information is presented to support research, development, and quality control activities involving this compound.

Core Properties

This compound, also known as methyl phenethyl ether, is a colorless liquid with a characteristic sharp, rosy-green odor.[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in chemical synthesis.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless liquid[1][3]
Odor Sharp, rosy-green, floral[1]
Boiling Point 190 °C[3]
Melting Point -33.32 °C[4]
Density 0.95 g/cm³[3]
Refractive Index 1.493 - 1.500[1]
Flash Point 80 °C[3]
Solubility Insoluble in water; soluble in oils and ethanol.[5]
LogP 1.875
Spectroscopic Data

Key spectral data for the identification and characterization of this compound are summarized below.

Spectroscopic DataKey Peaks/Signals
¹H NMR Spectrum available.[6]
¹³C NMR Spectrum available.
Infrared (IR) Spectroscopy Spectrum available.[3]
Mass Spectrometry (MS) Spectrum available.
Safety and Handling

This compound is a combustible liquid and requires appropriate safety precautions.[7]

Safety DataValueReference(s)
LD50 Oral (Rat) 4100 mg/kg[7]
LD50 Dermal (Rabbit) 3970 mg/kg[4]
LC50 Inhalation (Rat) 115.617 mg/L[4]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][8]
Precautionary Statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented: a green chemistry approach and the traditional Williamson ether synthesis.

This method utilizes a solid base catalyst and dimethyl carbonate as a green methylating agent.[9]

Materials:

  • 2-Phenylethanol (B73330) (2-PE)

  • Dimethyl carbonate (DMC)

  • 0.1% Li/MgO catalyst

  • n-decane (internal standard, if quantitative analysis is desired)

  • Autoclave reactor with stirrer and temperature controller

  • Gas chromatograph (GC) with a suitable capillary column (e.g., BP-1)

  • Gas chromatograph-mass spectrometer (GC-MS) for product confirmation

Procedure:

  • Prepare the 0.1% Li/MgO catalyst via the combustion method as described by Yadav and Surve.

  • In a 100 mL autoclave, dissolve 2-phenylethanol (0.0299 mol) in dimethyl carbonate (0.314 mol), achieving a mole ratio of 1:10.5 (2-PE:DMC).

  • Add 0.2 g of the 0.1% Li/MgO catalyst to the reaction mixture.

  • Seal the autoclave and heat the mixture to 180 °C while stirring at 1000 rpm.

  • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them by GC.

  • Upon completion (approximately 95% conversion of 2-phenylethanol), cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The product, this compound, can be purified by distillation under reduced pressure.

  • Confirm the identity of the product using GC-MS.

This classic method involves the reaction of an alkoxide with a methylating agent.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenylethoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Analytical Protocols

Boiling Point Determination (Micro Method):

  • Fill a small test tube with approximately 0.5-1 mL of this compound.

  • Place a sealed-end capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube or an oil bath.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn into the capillary tube. This temperature is the boiling point.[10][11]

Density Determination:

  • Weigh a clean and dry pycnometer or volumetric flask of a known volume (e.g., 10 mL).

  • Fill the pycnometer to the calibration mark with this compound, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement:

  • Calibrate an Abbe refractometer using a standard of known refractive index.

  • Place a few drops of this compound on the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° or 90° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy:

  • For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.[12]

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

  • Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty plates or ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • For Electron Ionization (EI), a standard electron energy of 70 eV is commonly used.

  • The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Synthesis_Williamson cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Phenylethanol 2-Phenylethanol Deprotonation Deprotonation 2-Phenylethanol->Deprotonation NaH NaH NaH->Deprotonation CH3I CH3I Alkylation (SN2) Alkylation (SN2) CH3I->Alkylation (SN2) THF THF THF->Deprotonation Deprotonation->Alkylation (SN2) Alkoxide Intermediate Quenching Quenching Alkylation (SN2)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Figure 1. Williamson Ether Synthesis Workflow.

Green_Synthesis cluster_reactants Reactants & Catalyst cluster_analysis Analysis & Purification 2-Phenylethanol 2-Phenylethanol Reaction O-Alkylation in Autoclave (180 °C, 1000 rpm) 2-Phenylethanol->Reaction Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction Li/MgO Catalyst Li/MgO Catalyst Li/MgO Catalyst->Reaction GC_Monitoring GC Monitoring Reaction->GC_Monitoring Filtration Filtration Reaction->Filtration Purification Distillation Filtration->Purification Product This compound Purification->Product

Figure 2. Green Synthesis Workflow.

Analytical_Workflow cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis Sample This compound Boiling_Point Boiling_Point Sample->Boiling_Point Density Density Sample->Density Refractive_Index Refractive_Index Sample->Refractive_Index NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS

Figure 3. Analytical Workflow.

References

An In-depth Technical Guide to (2-Methoxyethyl)benzene (C9H12O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a characteristic sharp, rosy-green odor.[1][2] This compound is a key intermediate in the synthesis of various organic molecules and finds significant application in the flavor, fragrance, pharmaceutical, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactions, and spectroscopic data of this compound, intended for use by researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[1][5] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and oils.[5] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H12O[5][6]
Molecular Weight 136.19 g/mol [6][7]
CAS Number 3558-60-9[5][6]
Density 0.95 g/cm³[5][8]
Boiling Point 190 °C[1][5]
Flash Point 80 °C[1][5]
Refractive Index 1.4980 to 1.5000[1][5]
Water Solubility 682 mg/L at 25°C[1][5]
Vapor Pressure 66.7 Pa at 25°C[1][5]
logP (Octanol/Water) 2.14 - 2.845[1][9]

Synthesis of this compound

This compound can be synthesized through several routes. The Williamson ether synthesis is a classic and versatile method. More recently, greener synthetic approaches have been developed to minimize the use of hazardous reagents.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-phenylethanol (B73330) and a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), using a strong base.

Materials:

  • 2-Phenylethanol (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Methyl iodide (CH3I, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol.

  • Add anhydrous THF to dissolve the alcohol (concentration approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

G This compound Synthesis Workflow (Williamson Ether Synthesis) cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation (SN2) cluster_workup Workup & Purification A 1. Dissolve 2-Phenylethanol in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Sodium Hydride (NaH) B->C D 4. Stir to form Alkoxide C->D E 5. Add Methyl Iodide (CH3I) D->E F 6. Stir Overnight at RT E->F G 7. Quench with NH4Cl(aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J

Williamson Ether Synthesis Workflow.
Green Synthesis Approach

A sustainable method for synthesizing this compound involves the O-alkylation of 2-phenylethanol with dimethyl carbonate (DMC) using a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO).[3] This process is environmentally friendly as DMC serves as both the methylating agent and the solvent, and the catalyst is heterogeneous and reusable.[3] Optimal conditions reported include a 1:10.5 molar ratio of 2-phenylethanol to DMC, a catalyst loading of 1.33 x 10⁻² g/cm³, a reaction temperature of 180 °C, and a stirring speed of 1000 rpm, achieving 95% conversion with 98% selectivity for the desired product.[3]

Chemical Reactions of this compound

The presence of the benzene (B151609) ring and the ether linkage makes this compound a versatile substrate for various organic transformations. The (2-methoxyethyl) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group.

Experimental Protocol: Electrophilic Nitration

This protocol details the nitration of this compound, a typical electrophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq.)

  • Concentrated Nitric Acid (HNO3, 70%, 1.1 eq.)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dichloromethane (B109758) (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (NaSO4)

Procedure:

  • In a round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve this compound in dichloromethane and cool the solution to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice and stir.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with ice-cold water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous NaSO4, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.

G Electrophilic Nitration of this compound cluster_reactants Reactants cluster_reaction Electrophilic Attack cluster_products Products Reactant This compound SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex Attack by pi-electrons NitratingAgent Nitronium Ion (NO2+) (from HNO3 + H2SO4) NitratingAgent->SigmaComplex OrthoProduct ortho-Nitro Product (Major) SigmaComplex->OrthoProduct Deprotonation ParaProduct para-Nitro Product (Minor) SigmaComplex->ParaProduct Deprotonation

Electrophilic Aromatic Substitution Pathway.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Key Features / Peaks Reference(s)
¹H NMR Provides proton environment data.[10]
¹³C NMR Provides carbon skeleton data.[11]
IR Spectroscopy C-O-C stretch (ether), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic).[3][5]
Mass Spectrometry (EI) Molecular Ion (M+) peak at m/z = 136. Key fragments corresponding to the loss of methoxy (B1213986) and ethyl groups.[12][13]

Applications

This compound is a valuable compound with a range of applications:

  • Flavors and Fragrances: It is used extensively in oriental-type perfumes and as a flavoring agent in food products, imparting a sharp, rosy-green, and floral aroma.[1][2][14]

  • Organic Synthesis: It serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[4] Its functional groups allow for a variety of transformations, including etherification and alkylation.[4]

Safety and Handling

This compound is a combustible liquid and requires careful handling.[15]

  • Hazards: May cause skin irritation.[15]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[15] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area.[16]

  • First Aid:

    • Skin Contact: Wash skin with plenty of water. If irritation occurs, seek medical advice.[16]

    • Eye Contact: Rinse eyes with water as a precaution.[16]

    • Inhalation: Remove person to fresh air.[16]

    • Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell.[15]

  • Storage: Store in a well-ventilated place. Keep cool in a tightly sealed container, protected from light.[5][14]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

A Technical Guide to the Physicochemical Properties of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key physicochemical properties of (2-Methoxyethyl)benzene (also known as Methyl Phenethyl Ether), focusing on its boiling point and density. This document is intended to serve as a comprehensive resource, incorporating available data, standard experimental methodologies, and a logical workflow for property determination.

Introduction to this compound

This compound (CAS No: 3558-60-9) is an organic compound classified as an ether.[1][2] Its structure consists of a benzene (B151609) ring substituted with a 2-methoxyethyl group. With the molecular formula C₉H₁₂O, it possesses a characteristic powerful and diffusive floral odor, making it useful in perfumes, detergents, and soaps.[3] In research and development, particularly in fields like drug development and material science, a precise understanding of its physical properties is crucial for process design, formulation, and quality control.

Physicochemical Properties

The boiling point and density are fundamental properties that define the physical state and behavior of a liquid. The reported values for this compound can vary slightly between sources due to differences in measurement conditions and sample purity. A summary of these properties is presented below.

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[2][4]
Synonyms Methyl Phenethyl Ether, 2-Phenylethyl Methyl Ether[2]
CAS Number 3558-60-9[2]
Molecular Formula C₉H₁₂O[2][3]
Molecular Weight 136.19 g/mol [2]
Boiling Point 190 °C (at 760 mmHg)[4][5][6][7]
172.3 °C (at 760 mmHg)
185-187 °C[6]
Density 0.95 g/cm³[6][7][8]
0.938 g/cm³
1.0617 g/cm³ (at 25 °C)[9]
Appearance Colorless liquid[3][8]

Note: Variations in reported values are common in chemical literature and databases. The most frequently cited boiling point is approximately 190 °C and the density is approximately 0.95 g/cm³.

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in public databases, the following sections describe the standard, universally accepted methodologies for measuring the boiling point and density of a liquid organic compound such as this.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8] Accurate determination is critical for purification (distillation) and identification.

Methodology: Distillation or Reflux Method

This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume (typically > 2-3 mL) is available.[3]

  • Apparatus Setup: A small-scale distillation or reflux apparatus is assembled. This consists of a boiling flask (or conical vial), a condenser, a heat source (e.g., heating mantle or oil bath), and a calibrated thermometer.[3]

  • Sample Preparation: The boiling flask is charged with a few milliliters of this compound and a boiling chip or magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: The thermometer is securely clamped such that its bulb is positioned just above the surface of the liquid.[3] This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured, not the liquid itself.

  • Heating: The liquid is gently heated. As it boils, vapor will rise, surround the thermometer bulb, and begin to condense in the condenser. The setup should be insulated (e.g., with aluminum foil) to minimize heat loss.[3]

  • Data Recording: The temperature is recorded when it stabilizes, which occurs when a steady rate of condensation (reflux) is observed. This stable temperature is the boiling point. It is crucial to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

Density is the mass of a substance per unit of volume (ρ = m/V).[4] It is an important indicator of purity and can be measured with high precision using a pycnometer.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, designed for highly accurate density measurements.[7][10]

  • Preparation and Tare Mass: A clean, dry pycnometer with its stopper is weighed precisely on an analytical balance. This mass is recorded as m₁.[2]

  • Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water (ρ_water). Care is taken to ensure no air bubbles are trapped.[7] The stopper is inserted, allowing excess liquid to exit through its capillary. The outside of the pycnometer is carefully dried.

  • Mass of Pycnometer with Water: The filled pycnometer is weighed, and the mass is recorded as m₂. The temperature of the water is also recorded.

  • Volume Calculation: The mass of the water is calculated (m_water = m₂ - m₁). The exact volume of the pycnometer (V) at that temperature is then determined using the known density of water: V = m_water / ρ_water.[10]

  • Measurement with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. The same filling and drying procedure is followed.

  • Mass of Pycnometer with Sample: The pycnometer filled with the sample liquid is weighed, and its mass is recorded as m₃.

  • Density Calculation: The mass of the sample liquid is calculated (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then calculated using the previously determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.[2]

Visualization of Experimental Workflow

The logical process for characterizing a chemical substance involves several key stages, from initial sample handling to final data reporting. The following diagram illustrates this workflow.

G Logical Workflow for Physicochemical Property Determination cluster_prep 1. Preparation & Purity cluster_exp 2. Experimental Measurement cluster_analysis 3. Data Analysis & Reporting Sample Obtain Sample of This compound Purity Confirm Purity (e.g., GC, NMR) Sample->Purity BoilingPoint Determine Boiling Point (Distillation/Reflux Method) Purity->BoilingPoint Density Determine Density (Pycnometer Method) Purity->Density Analysis Analyze Data & Calculate Final Values BoilingPoint->Analysis Density->Analysis Correction Apply Corrections (e.g., Pressure for BP) Analysis->Correction Report Report Properties (Value, Temp, Pressure) Correction->Report

Caption: Workflow for determining physicochemical properties.

References

(2-Methoxyethyl)benzene natural occurrence in Pandanus flowers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of (2-Methoxyethyl)benzene in Pandanus Flowers

Introduction

The genus Pandanus, commonly known as screw pine, encompasses a variety of aromatic plants whose flowers are prized for their intense and pleasant fragrance.[1] A significant contributor to this characteristic aroma is this compound, a volatile organic compound also widely known in the flavor and fragrance industry as Phenyl Ethyl Methyl Ether (PEME).[2][3] This compound is the principal fragrance chemical in the essential oil extracted from the male flowers of species like Pandanus fascicularis (syn. Pandanus odoratissimus).[1][4][5] The essential oil, locally known as Kewda oil, is a valuable commodity in perfumery, cosmetics, and as a food flavoring agent.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Pandanus flowers, detailing its quantification, the experimental protocols for its analysis, and its likely biosynthetic origins.

Quantitative Data Presentation

The concentration of this compound in the essential oil of Pandanus flowers can vary significantly based on the specific variety, geographical location, harvesting time, and storage conditions.[2][6] It is consistently the most abundant volatile compound, often comprising over 60% of the total essential oil composition. The following tables summarize the quantitative data for this compound and other major volatile constituents from various studies on Pandanus species.

Table 1: Chemical Composition of Essential Oil from Pandanus fascicularis

CompoundPercentage Composition (%) - Sample A[6]Percentage Composition (%) - Sample B[6]
This compound (PEME) 65.6 - 75.4 66.2
Terpinen-4-ol11.7 - 19.5-
p-Cymene1.0 - 3.1-
α-Terpineol1.2 - 2.9-
2-Phenethyl alcohol-4.5
4-Hydroxy phenol-6.1

Sample A refers to P. fascicularis var. fasicularis (Kewda) and Sample B refers to P. fascicularis var. Ketaki (Ketaki).

Table 2: Effect of Storage on PEME Content in Pandanus fascicularis Flowers

Storage ConditionTimeThis compound (PEME) %[2]Terpinen-4-ol %[2]
Fresh Flowers (Control)0 hr81.857.9
Fresh Flowers3 hrs77.06.0
Fresh Flowers6 hrs46.014.0
Cold Stored (4°C)3 hrs72.012.9
Cold Stored (4°C)6 hrs68.014.3

Table 3: Comparative Composition of Pandanus Essential Oils from Different Reports

CompoundRaina et al.[4]Nigam and Ahmed[4]eOil.co.za[7]
This compound (PEME) 37.7 74.67 75.8
Terpinen-4-ol18.6-17.6
α-Terpineol8.3-1.2
2-Phenethyl alcohol7.516.23-
Geraniol1.2--
Phenyl ethyl acetate-2.76-
p-Cymene--1.8

Experimental Protocols

The isolation and analysis of volatile compounds from Pandanus flowers typically involve hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Plant Material and Essential Oil Extraction
  • Collection : Male flowers (staminate inflorescences) of Pandanus species are harvested. For optimal yield and quality of the essential oil, flowers should be processed immediately after harvesting.[1]

  • Hydrodistillation : This is the most common commercial and laboratory method for extracting essential oil from Pandanus flowers.[4][6]

    • Apparatus : A Clevenger-type apparatus or a modified stainless steel field distillation unit is typically used.[4]

    • Procedure : A known quantity of fresh flowers (e.g., 50 kg) is placed in the distillation unit and subjected to water distillation. The steam and volatile compounds are condensed, and the oil is separated from the aqueous layer (hydrosol or Kewda water). The yield of essential oil typically ranges from 0.03% to 0.04%.[4][6]

  • Solvent Extraction : An alternative method involves extraction with a non-polar solvent like hexane (B92381).

    • Procedure : Flowers are extracted with hexane to yield a waxy "concrete". The concrete can then be subjected to steam distillation to obtain the volatile oil. This method can result in a higher yield of volatile oil (around 0.07%) compared to direct hydrodistillation.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective : To separate, identify, and quantify the individual chemical components of the extracted essential oil.

  • Instrumentation : A GC-MS system, such as a Shimadzu QP5000 or similar, is used.[4]

  • Typical GC Conditions :

    • Column : A non-polar or semi-polar capillary column is used, for example, a BP-1 or similar column with dimensions like 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[4]

    • Injection : A small volume (e.g., 0.2 µL) of the oil sample is injected into the GC, often using a split mode (e.g., split ratio of 50:1).[4]

    • Temperature Program : A linear temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

      • Initial temperature: 60°C

      • Ramp: Increase at 2°C/min to 200°C

      • Hold: Maintain 200°C for an extended period (e.g., 90 minutes) to elute all compounds.[4]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.[4]

    • Mass Range : Scanning from a low to high mass-to-charge ratio (e.g., 40-500 amu).[4]

  • Compound Identification and Quantification :

    • Identification : Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[6]

    • Quantification : The relative percentage of each component is calculated based on the peak area in the chromatogram using a peak normalization method.[4]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Pandanus has not been fully elucidated. However, as a benzenoid compound, its origin can be traced back to the shikimic acid and phenylpropanoid pathways, which produce the aromatic amino acid L-phenylalanine.[8][9] The pathway likely involves the conversion of L-phenylalanine to 2-phenylethanol, which is then methylated to form this compound.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzenoid Benzenoid Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe CinnamicAcid Cinnamic Acid Phe->CinnamicAcid  Phenylalanine  ammonia-lyase (PAL) PAL PAL Phenylpyruvate Phenylpyruvate CinnamicAcid->Phenylpyruvate Series of enzymatic steps Phenylethanol 2-Phenylethanol Phenylpyruvate->Phenylethanol Decarboxylation & Reduction Steps PEME This compound (PEME) Phenylethanol->PEME  O-methylation Methyltransferase Methyltransferase

Caption: Proposed biosynthetic pathway of this compound from the Shikimate pathway.

Experimental Workflow for Analysis

The following diagram illustrates the standard workflow for the extraction and chemical analysis of volatile compounds from Pandanus flowers.

G Start Collection of Pandanus Male Flowers Extraction Extraction Method Start->Extraction Distillation Hydrodistillation Extraction->Distillation SolventExt Solvent Extraction (e.g., Hexane) Extraction->SolventExt Oil Essential Oil / Volatile Oil Distillation->Oil SolventExt->Oil Analysis GC-MS Analysis Oil->Analysis Data Data Processing Analysis->Data Identification Compound Identification (Mass Spectra Library) Data->Identification Quantification Quantification (Peak Area %) Data->Quantification Result Chemical Composition Profile Identification->Result Quantification->Result

References

(2-Methoxyethyl)benzene: A Versatile Precursor in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, a seemingly simple aromatic ether, has emerged as a valuable synthon in the landscape of medicinal chemistry. While its primary applications have traditionally been in the flavor and fragrance industries, its utility as a versatile precursor for the synthesis of complex, biologically active molecules is gaining increasing recognition. This technical guide provides a comprehensive overview of the core applications of this compound and its close structural analogs in drug development, with a particular focus on its role in the synthesis of the α1-adrenoceptor antagonist, Naftopidil (B1677906). This document will detail its physicochemical properties, outline key synthetic protocols, and present its influence on significant biological signaling pathways, thereby serving as a critical resource for researchers and professionals in the pharmaceutical sciences.

Introduction

This compound (CAS 3558-60-9), also known as methyl phenethyl ether, is a colorless liquid with a characteristic floral and rosy-green odor.[1][2] Beyond its organoleptic properties, its chemical structure offers a valuable scaffold for organic synthesis. The presence of a methoxyethyl group attached to a benzene (B151609) ring provides a key structural motif that can be elaborated into more complex pharmacophores. This guide will explore the transition of this compound and its related structures from flavoring agents to crucial building blocks in the synthesis of therapeutic agents.

A significant focus of this guide is the role of the closely related intermediate, 1-(2-methoxyphenyl)piperazine (B120316), in the synthesis of Naftopidil. Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[3][4] The 2-methoxyphenyl moiety, directly derivable from precursors like guaiacol (B22219) or 2-methoxyaniline, highlights the pharmaceutical relevance of this structural class.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of this compound is paramount for its safe handling and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[5]
Molecular Weight 136.19 g/mol [5]
Appearance Colorless liquid[1]
Odor Sharp, rosy-green, floral[1][2]
Boiling Point 190 °C[5]
Flash Point 80 °C[5]
Density 0.95 g/cm³[5]
Solubility Insoluble in water; soluble in oils[1]
LD50 (oral, rat) 4100 mg/kg[6]
Skin Irritation (rabbit) Standard Draize test: Irritation observed[6]

Role in Pharmaceutical Synthesis: The Naftopidil Case Study

The synthesis of Naftopidil serves as an exemplary case study to illustrate the utility of the (2-methoxyphenyl) moiety, a close structural relative of this compound, in drug development. Naftopidil's therapeutic effect is derived from its ability to selectively block α1-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby alleviating symptoms of BPH.[7]

Synthesis of the Key Intermediate: 1-(2-Methoxyphenyl)piperazine

The crucial building block for Naftopidil is 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized from readily available starting materials such as 2-methoxyaniline.

This protocol is adapted from established synthetic methods.[6][8]

Materials:

Procedure:

  • A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is heated in diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 12 hours.[8]

  • The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).

  • Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.

  • The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine as its hydrochloride salt.[8]

Final Synthesis of Naftopidil

The final step in the synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable epoxide precursor derived from 1-naphthol.

This protocol describes a common method for the synthesis of Naftopidil.[1][9]

Materials:

  • 3-(1-Naphthoxy)-1,2-epoxypropane

  • 1-(2-Methoxyphenyl)piperazine

  • An organic solvent (e.g., ethanol, n-butanol)

Procedure:

  • A mixture of 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine is heated in an organic solvent to the boiling point of the solvent.[1]

  • The reaction is stirred under reflux for 5-6 hours.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which typically results in the crystallization of the product.

  • The crude product is collected by filtration.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to yield purified Naftopidil.[1]

Biological Activity and Signaling Pathways

Naftopidil's therapeutic efficacy is rooted in its interaction with specific biological signaling pathways. Its primary mechanism of action is the antagonism of α1-adrenergic receptors, with a notable selectivity for the α1D and α1A subtypes.[4][10]

Quantitative Biological Data of Naftopidil
ParameterValueTarget/SystemReference(s)
Ki for α1-adrenoceptors (human prostate) 11.6 nMTotal α1-adrenoceptors[10]
Receptor Subtype Selectivity ~3-fold higher affinity for α1d over α1aCloned human α1-adrenoceptor subtypes[10]
Receptor Subtype Selectivity ~17-fold higher affinity for α1d over α1bCloned human α1-adrenoceptor subtypes[10]
IC50 (LNCaP cells) 22.2 ± 4.0 µMAndrogen-sensitive human prostate cancer cells[11]
IC50 (PC-3 cells) 33.2 ± 1.1 µMAndrogen-insensitive human prostate cancer cells[11]
IC50 (TGF-β signaling inhibition) 1.1 µmol/LInhibition of Smad2 phosphorylation in cell lines[12][13]
Signaling Pathways

α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, activate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[2][14] Naftopidil, by blocking these receptors, prevents this signaling cascade, leading to muscle relaxation.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Naftopidil Naftopidil Naftopidil->Alpha1R Blocks Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction naftopidil_cancer_pathway cluster_cell Prostate Cancer Cell TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad2 Smad2 TGFbR->Smad2 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Proliferation Cell Proliferation pSmad2->Proliferation Promotes CellCycle G1 Phase CellCycle->Proliferation Arrest G1 Arrest Naftopidil_TGFb Naftopidil Naftopidil_TGFb->Smad2 Inhibits Phosphorylation Naftopidil_CellCycle Naftopidil Naftopidil_CellCycle->CellCycle Induces

References

Metabolic Fate of (2-Methoxyethyl)benzene and Aryl Alkyl Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (2-Methoxyethyl)benzene and, more broadly, aryl alkyl ethers. Given the limited specific data on this compound, this guide leverages phenetole (B1680304) (ethoxybenzene) as a scientifically sound surrogate to detail the metabolic processes, experimental protocols, and quantitative data relevant to this class of compounds. Aryl alkyl ethers are common structural motifs in pharmaceuticals and other xenobiotics, making a thorough understanding of their metabolism crucial for drug development and safety assessment.

Introduction to Aryl Alkyl Ether Metabolism

Aryl alkyl ethers are primarily metabolized by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver. The principal metabolic pathway is oxidative O-dealkylation, which involves the cleavage of the ether bond. This biotransformation generally increases the polarity of the parent compound, facilitating its excretion from the body. In addition to O-dealkylation, aromatic hydroxylation can occur, leading to the formation of phenolic metabolites. The specific metabolites formed and the rate of metabolism are dependent on the structure of the aryl alkyl ether and the specific CYP450 isozymes involved.

Metabolic Pathway of this compound and Phenetole

The metabolism of this compound is predicted to proceed via two primary routes: O-dealkylation and aromatic hydroxylation. O-dealkylation would yield 2-phenylethanol (B73330) and formaldehyde, while aromatic hydroxylation would result in methoxyethyl-substituted phenols.

As a representative example with available experimental data, the metabolism of phenetole also follows these two main pathways. O-deethylation of phenetole produces phenol (B47542) and acetaldehyde. Aromatic hydroxylation, primarily at the para-position, results in the formation of 4-ethoxyphenol. These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][2]

Metabolic_Pathway cluster_phenetole Phenetole Metabolism Phenetole Phenetole (Ethoxybenzene) O_Deethylation Oxidative O-Deethylation (CYP450) Phenetole->O_Deethylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Phenetole->Aromatic_Hydroxylation Phenol Phenol O_Deethylation->Phenol Acetaldehyde Acetaldehyde O_Deethylation->Acetaldehyde p_Ethoxyphenol 4-Ethoxyphenol Aromatic_Hydroxylation->p_Ethoxyphenol PhaseII_Phenol Phase II Conjugation (Glucuronidation, Sulfation) Phenol->PhaseII_Phenol PhaseII_p_Ethoxyphenol Phase II Conjugation (Glucuronidation, Sulfation) p_Ethoxyphenol->PhaseII_p_Ethoxyphenol Excretion1 Excretion PhaseII_Phenol->Excretion1 Excretion2 Excretion PhaseII_p_Ethoxyphenol->Excretion2

Figure 1: Metabolic pathway of Phenetole.

Quantitative Data on Aryl Alkyl Ether Metabolism

Quantitative analysis of enzyme kinetics provides crucial parameters for predicting the metabolic fate of a compound. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

While specific kinetic data for this compound and phenetole are scarce, a study on the O-deethylation of phenacetin (B1679774), another aryl alkyl ether, by human liver microsomes provides relevant insights.

ParameterValueCompoundEnzyme SourceMetabolic ReactionReference
Apparent Km 17.7 - 38.4 µMPhenacetinHuman Liver MicrosomesO-deethylation[3]
Vmax Varied eleven-fold among individualsPhenacetinHuman Liver MicrosomesO-deethylation[3]

Note: This data for phenacetin serves as an illustrative example for the enzyme kinetics of aryl alkyl ether O-dealkylation. Actual values for this compound and phenetole may differ.

Detailed Experimental Protocols

The following is a representative protocol for an in vitro metabolism study of an aryl alkyl ether, such as phenetole, using rat liver microsomes. This protocol is a composite based on established methodologies for studying xenobiotic metabolism.

In Vitro Metabolism of Phenetole using Rat Liver Microsomes

Objective: To determine the in vitro metabolic profile of phenetole and to identify the major metabolites formed by rat liver microsomes.

Materials:

  • Phenetole

  • Rat liver microsomes (from phenobarbital-treated rats for induced enzyme activity)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination and protein precipitation)

  • Internal standard (for quantitative analysis)

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add phenetole (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reactions at the designated time points by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to identify and quantify phenetole and its metabolites.

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Initiate Reaction with Substrate (Phenetole) B->C D Incubate at 37°C (Time Points: 0, 15, 30, 60 min) C->D E Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Vortex & Centrifuge) E->F G Collect Supernatant F->G H LC-MS/MS Analysis (Quantification of Parent & Metabolites) G->H

Figure 2: In Vitro Metabolism Workflow.

Signaling Pathway Interactions

The metabolism of many xenobiotics, including aryl hydrocarbons, is regulated by the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and induces the expression of a battery of drug-metabolizing enzymes, including several CYP450 isozymes such as CYP1A1, CYP1A2, and CYP1B1. While direct evidence for this compound or phenetole as potent AhR ligands is limited, their structural similarity to other known AhR activators suggests a potential for interaction. Activation of the AhR signaling pathway can therefore influence the metabolic rate and profile of aryl alkyl ethers.

AhR_Signaling_Pathway cluster_AhR Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Nucleus Ligand Aryl Alkyl Ether (or metabolite) AhR_complex AhR-Hsp90-XAP2 Complex (Cytosol) Ligand->AhR_complex Binds Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Nuclear_Translocation Nuclear Translocation Activated_AhR->Nuclear_Translocation AhR_ARNT AhR-ARNT-Ligand Heterodimer ARNT ARNT (Nucleus) DRE Dioxin Response Element (DNA) AhR_ARNT->DRE Binds Gene_Transcription Gene Transcription DRE->Gene_Transcription CYP1A1 CYP1A1 Gene_Transcription->CYP1A1 CYP1A2 CYP1A2 Gene_Transcription->CYP1A2 CYP1B1 CYP1B1 Gene_Transcription->CYP1B1

Figure 3: Aryl Hydrocarbon Receptor Signaling.

Conclusion

References

In-depth Technical Guide: Predicted pKa and Basicity of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pKa and basicity of (2-Methoxyethyl)benzene, a compound of interest in various chemical and pharmaceutical contexts. Due to its prevalence as a fragrance ingredient, understanding its physicochemical properties, including its acid-base characteristics, is crucial for assessing its potential interactions in biological systems. This document summarizes key predictive data, outlines detailed experimental protocols for the determination of its very weak basicity, and presents a conceptual framework for its potential biological interactions through a hypothetical signaling pathway. All quantitative data is presented in a structured format for clarity and comparative analysis.

Predicted Physicochemical Properties and Basicity of this compound

This compound is an aromatic ether. The primary site of basicity is the oxygen atom of the methoxy (B1213986) group, which possesses lone pairs of electrons that can potentially accept a proton. However, the delocalization of these electrons into the aromatic ring significantly reduces their availability, rendering the compound a very weak base.

Computational predictions provide an initial assessment of the compound's pKa. The pKa value is a measure of the acidity of the conjugate acid. For a base, a lower pKa of its conjugate acid corresponds to weaker basicity.

Table 1: Predicted Physicochemical and Acid-Base Properties of this compound

PropertyPredicted ValueSource
pKa (Strongest Basic) -4.1ChemAxon[1][2]
Physiological Charge 0ChemAxon[1][2]
Hydrogen Acceptor Count 1ChemAxon[1][2]
Hydrogen Donor Count 0ChemAxon[1][2]
Polar Surface Area 9.23 ŲChemAxon[1][2]

The predicted pKa of -4.1 for the conjugate acid of this compound indicates that it is a significantly weak base.[1][2] For context, protonated alcohols and ethers typically have pKa values in the range of -2 to -3.[3] This very low basicity implies that under physiological conditions (pH ~7.4), the compound will exist almost exclusively in its neutral, non-protonated form.

Experimental Determination of pKa for Very Weak Bases

The experimental determination of the pKa for a very weak base like this compound is challenging due to its low affinity for protons, making traditional aqueous titration methods difficult. Specialized techniques are required to accurately measure such low basicity. The following are detailed experimental protocols adapted for this purpose.

UV-Visible Spectrophotometry

This method is suitable if the protonated and non-protonated forms of the molecule exhibit different UV-Vis absorption spectra.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance against pH.[4][5]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a co-solvent such as methanol (B129727) or DMSO to ensure solubility.

    • Prepare a series of buffer solutions with a wide range of pH values, particularly in the highly acidic region, using strong acids like sulfuric acid or perchloric acid.

    • For each pH measurement, add a small, constant volume of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.

    • Identify the wavelengths of maximum absorbance for both the neutral and protonated species.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the solutions.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully neutral and fully protonated forms.

    • Alternatively, the data can be fitted to the following equation: A = (A_B + A_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_B is the absorbance of the neutral form, and A_BH is the absorbance of the protonated form.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of nuclei near the protonation site as a function of pH.[4]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Protonation of the ether oxygen in this compound will alter the chemical shifts of nearby protons (e.g., the methylene (B1212753) and methoxy protons). A plot of chemical shift versus pH will yield a sigmoidal curve from which the pKa can be determined.[4]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary).

    • Adjust the pH of each sample using a strong acid (e.g., DCl) or base (e.g., NaOD).

    • Measure the pH of each sample accurately.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for each sample under constant temperature.

    • Identify the signals corresponding to the protons whose chemical shifts are sensitive to protonation.

  • Data Analysis:

    • Plot the chemical shift (δ) of a sensitive proton against the measured pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

    • The data can be fitted to the equation: δ_obs = (δ_B + δ_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where δ_obs is the observed chemical shift, δ_B is the chemical shift of the neutral form, and δ_BH is the chemical shift of the protonated form.

Logical Frameworks and Visualization

To illustrate the potential relevance of the basicity of this compound in a biological context, a hypothetical signaling pathway and an experimental workflow for pKa determination are presented below using Graphviz.

Hypothetical Olfactory Signaling Pathway

Given that this compound is a fragrance compound, a plausible biological interaction would be with an olfactory receptor. The following diagram illustrates a conceptual signaling cascade initiated by the binding of this compound to a G-protein coupled olfactory receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol MEB This compound OR Olfactory Receptor (G-protein coupled) MEB->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opens Ca_ion Ca²⁺ Influx CNG->Ca_ion Allows Depol Membrane Depolarization Ca_ion->Depol Causes Signal Signal to Brain Depol->Signal Generates

Caption: Hypothetical olfactory signaling pathway for this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the logical steps involved in the experimental determination of the pKa of a very weak base using spectrophotometry.

start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_buffers Prepare Buffer Solutions (Wide pH Range) start->prep_buffers create_samples Create Samples (Stock + Buffers) prep_stock->create_samples prep_buffers->create_samples measure_uv Measure UV-Vis Spectra of Samples create_samples->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka end End determine_pka->end

Caption: Workflow for spectrophotometric pKa determination of a weak base.

Conclusion

The predicted pKa of this compound is -4.1, classifying it as a very weak base. This low basicity is a critical physicochemical parameter that influences its behavior in various chemical and biological environments. While challenging, the experimental determination of its pKa is feasible using specialized techniques such as UV-Vis spectrophotometry or NMR spectroscopy in highly acidic media. The provided protocols offer a detailed guide for such determinations. The conceptual signaling pathway illustrates a plausible mechanism of action for this compound in an olfactory context, providing a framework for further investigation into its biological interactions. This in-depth guide serves as a valuable resource for researchers and professionals in understanding and characterizing the acid-base properties of this compound and similar weakly basic aromatic compounds.

References

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an aromatic compound with significant applications in the fragrance and flavor industries.[1][2] Its distinct olfactory properties contribute to the scent profiles of a variety of products, including oriental-type perfumes and artificial keora oil.[1][3] This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its odor profile, available quantitative data, and detailed experimental protocols for sensory analysis. This information is crucial for researchers and professionals involved in the development of new fragrances, flavors, and pharmaceutical products where odor can be a critical attribute.

Olfactory Profile

The odor of this compound is consistently described as a complex bouquet of floral and green notes. The primary descriptors include a powerful, diffusive, and penetrating aroma with a warm, floral character, often likened to roses and jasmine.[1][3][4] Upon dilution, it can exhibit grassy and pungent undertones.[1][3][5]

Table 1: Summary of Olfactory Descriptors for this compound

Odor DescriptorReported Description
Primary Notes Floral (rosy, jasmine, hyacinth), Green, Warm, Sharp
Secondary Notes Diffusive, Penetrating, Metallic, Fruity
Notes on Dilution Grassy, Pungent

Quantitative Olfactory Data

Table 2: Quantitative and Semi-Quantitative Olfactory Data for this compound

ParameterValue
Odor Detection Threshold No data available
Relative Odour Impact 160
Odor Life on Smelling Strip 88 hours

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of a compound like this compound typically involves two key methodologies: Gas Chromatography-Olfactometry (GC-O) for the separation and identification of odor-active compounds, and Sensory Panel Analysis for the characterization and quantification of the odor profile by human assessors. While specific experimental protocols for this compound were not found in the reviewed literature, the following sections describe generalized procedures that are standard in the field of sensory science.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. This allows for the identification of individual volatile compounds in a sample that contribute to the overall aroma.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

  • GC Separation: A small volume of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The column oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Analysis: The data from the FID/MS detector is correlated with the olfactory data to identify the specific chemical compounds responsible for the different aroma notes.

GC_O_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column GC Column Separation Injector->Column Carrier Gas Splitter Effluent Splitter Column->Splitter FID_MS FID / MS Detector Splitter->FID_MS Olfactometry Olfactometry Port Splitter->Olfactometry Correlation Data Correlation FID_MS->Correlation Chemical Data Olfactometry->Correlation Sensory Data Report Odor Profile Report Correlation->Report

A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Analysis

Sensory panel analysis involves a group of trained human assessors who evaluate the odor of a substance according to a standardized procedure. This method is used to obtain detailed descriptive profiles and to quantify the intensity of different odor attributes.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors and rating scales.

  • Sample Preparation and Presentation: Samples of this compound are prepared at various concentrations in an odorless solvent or on smelling strips. The samples are presented to the panelists in a controlled environment to minimize sensory biases.

  • Odor Evaluation: Panelists are instructed to sniff the samples and evaluate them based on a predefined set of attributes (e.g., floral, green, rosy, warm). They rate the intensity of each attribute on a numerical scale (e.g., a 9-point hedonic scale or a visual analog scale).

  • Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute and to assess the variability among panelists.

  • Odor Profile Generation: The results are often visualized in the form of a spider or radar plot, which provides a comprehensive and easy-to-understand representation of the odor profile.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Analysis Panel_Selection Panelist Selection & Training Sample_Presentation Sample Presentation Panel_Selection->Sample_Presentation Sample_Prep Sample Preparation Sample_Prep->Sample_Presentation Odor_Evaluation Odor Evaluation by Panelists Sample_Presentation->Odor_Evaluation Data_Collection Data Collection Odor_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Generation Odor Profile Generation Statistical_Analysis->Profile_Generation

A generalized workflow for sensory panel analysis.

Conclusion

This compound possesses a distinct and powerful olfactory profile characterized by a combination of floral and green notes. While quantitative data on its odor threshold is limited, its qualitative characteristics are well-documented, making it a valuable ingredient in the fragrance and flavor industries. The application of standardized experimental protocols, such as Gas Chromatography-Olfactometry and Sensory Panel Analysis, is essential for a comprehensive understanding and utilization of its sensory properties in product development and scientific research. The generalized workflows provided in this guide offer a framework for conducting such analyses.

References

Methodological & Application

Application Notes and Protocols: Green Synthesis of (2-Methoxyethyl)benzene using Li/MgO Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Methoxyethyl)benzene, also known as phenyl ethyl methyl ether (PEME), is a valuable compound in the flavor and fragrance industry.[1][2] Traditional synthesis routes often involve hazardous reagents. This document outlines a green and efficient method for the synthesis of this compound via the O-methylation of 2-phenylethanol (B73330) using dimethyl carbonate (DMC) as a benign methylating agent and solvent, catalyzed by a lithium-doped magnesium oxide (Li/MgO) solid base catalyst.[1][2] This process offers high conversion and selectivity under relatively mild conditions.

Catalyst Preparation and Characterization

A robust Li/MgO catalyst is crucial for the successful synthesis of this compound. The following protocol is based on a combustion synthesis method.

Experimental Protocol: Li/MgO Catalyst Synthesis (Combustion Method)

  • Precursor Solution Preparation: Predetermined quantities of magnesium nitrate (B79036) hexahydrate, an alkali metal nitrate (e.g., lithium nitrate) as the oxidizer, and a fuel (e.g., glycine) are dissolved in a minimum amount of deionized water. The fuel to oxidizer ratio is typically maintained at 2.[3]

  • Gel Formation: The resulting mixture is placed in a silica (B1680970) crucible and heated to 80 °C to form a highly viscous gel.[3]

  • Combustion: The crucible containing the viscous gel is then transferred to a muffle furnace preheated to 350 °C. The gel will undergo dehydration followed by smoldering combustion, resulting in a voluminous, nanocrystalline brown material.[3]

  • Calcination: The brown material is calcined at 500 °C for 3 hours to remove any residual carbon and to obtain a white, fluffy, nanocrystalline Li/MgO powder.[3]

Catalyst Characterization:

The synthesized Li/MgO catalyst can be characterized using various analytical techniques to determine its physicochemical properties:

  • X-ray Diffraction (XRD): To analyze the crystalline structure.[3][4]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology.[1][3][4]

  • N₂ Physisorption (BET analysis): To determine the specific surface area and textural properties.[3][4]

  • CO₂ Temperature-Programmed Desorption (CO₂-TPD): To identify and quantify the basic sites on the catalyst surface.[3][4]

Synthesis of this compound

The following protocol details the synthesis of this compound using the prepared Li/MgO catalyst.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: The reaction is carried out in a batch reactor equipped with a stirrer.

  • Charging Reactants: 2-phenylethanol and dimethyl carbonate (DMC) are charged into the reactor. DMC serves as both the methylating agent and the solvent.[1]

  • Catalyst Addition: The synthesized Li/MgO catalyst is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature with constant stirring. Optimal conditions have been reported to be:

    • Temperature: 180 °C[1][2]

    • Mole Ratio (2-Phenylethanol:DMC): 1:10.5[1][2]

    • Catalyst Loading: 1.33 × 10⁻² g/cm³[1][2]

    • Agitation Speed: 1000 rpm[1][2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of 2-phenylethanol and the selectivity towards this compound.

  • Product Isolation: Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration. The excess DMC can be removed by distillation. The desired product, this compound, can be further purified by fractional distillation.

Data Presentation

Table 1: Influence of Li Loading on Catalyst Performance

Catalyst2-PE Conversion (%)PEME Selectivity (%)
MgOLowerLower
0.1% Li/MgO9598
0.3% Li/MgOLower than 0.1% Li/MgOLower than 0.1% Li/MgO

Data adapted from a study by Tambe et al.[1]

Table 2: Optimized Reaction Parameters for the Synthesis of this compound

ParameterOptimal Value
Catalyst0.1% Li/MgO
Temperature180 °C
Mole Ratio (2-PE:DMC)1:10.5
Catalyst Loading1.33 × 10⁻² g/cm³
Speed of Agitation1000 rpm
Result
2-PE Conversion95%
PEME Selectivity98%

Data adapted from a study by Tambe et al.[1][2]

Visualizations

experimental_workflow start Start precursors Mix Precursors: Magnesium Nitrate Lithium Nitrate Glycine (Fuel) start->precursors Catalyst Synthesis reactants Charge Reactants: 2-Phenylethanol DMC start->reactants Alkylation Reaction gel Heat to 80°C (Gel Formation) precursors->gel combustion Combust at 350°C gel->combustion calcination Calcine at 500°C combustion->calcination catalyst Li/MgO Catalyst calcination->catalyst reaction Reaction at 180°C with Li/MgO Catalyst catalyst->reaction reactants->reaction filtration Filtration reaction->filtration distillation Distillation filtration->distillation product This compound distillation->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products 2_PE 2-Phenylethanol Alkoxide Alkoxide Intermediate 2_PE->Alkoxide Deprotonation on Li/MgO DMC Dimethyl Carbonate Methyl_Carbonate Methyl Carbonate Intermediate DMC->Methyl_Carbonate Nucleophilic attack by alkoxide Li_MgO Li/MgO PEME This compound Methyl_Carbonate->PEME Decarboxylation Methanol Methanol Methyl_Carbonate->Methanol CO2 CO2 Methyl_Carbonate->CO2

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Synthesis of (2-Methoxyethyl)benzene from phenylethyl alcohol and DMC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Green Synthesis of (2-Methoxyethyl)benzene

Introduction

This compound, also known as phenyl ethyl methyl ether (PEME), is a valuable compound in the flavor and fragrance industry. Traditional synthesis routes often involve hazardous reagents. This application note describes a green and efficient method for the synthesis of this compound from phenylethyl alcohol and dimethyl carbonate (DMC), a non-toxic and environmentally benign methylating agent.[1][2][3] The reaction is catalyzed by a solid base catalyst, Li/MgO, and proceeds with high conversion and selectivity.[1][2]

Reaction Scheme

The overall reaction involves the O-methylation of 2-phenylethanol (B73330) using dimethyl carbonate in the presence of a Li/MgO catalyst to yield this compound, with methanol (B129727) and carbon dioxide as the only byproducts.

reaction Phenylethyl_Alcohol Phenylethyl Alcohol arrow Li/MgO 180 °C Phenylethyl_Alcohol->arrow DMC Dimethyl Carbonate (DMC) DMC->arrow PEME This compound plus2 + Byproducts Methanol + CO2 plus1 + arrow->PEME

Caption: Reaction scheme for the synthesis of this compound.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Substrate2-Phenylethanol[1][2]
Methylating AgentDimethyl Carbonate (DMC)[1][2]
Catalyst0.1% Li/MgO[2]
Catalyst Loading1.33 x 10⁻² g/cm³[1][4]
Mole Ratio (2-PE:DMC)1:10.5[1][2]
Reaction Temperature180 °C[1][2]
Stirring Speed1000 rpm[1][2]
Conversion of 2-Phenylethanol95%[1][2]
Selectivity for PEME98%[1][2]
Apparent Activation Energy11.93 kcal/mol[1][4]

Experimental Protocol

This protocol details the procedure for the synthesis of this compound using a Li/MgO catalyst.

Materials:

  • 2-Phenylethanol (2-PE)

  • Dimethyl Carbonate (DMC)

  • 0.1% Li/MgO catalyst

  • n-decane (internal standard for GC analysis)

  • High-pressure stainless-steel autoclave reactor (100 cm³) equipped with a magnetic stirrer, pressure gauge, and temperature controller.

Catalyst Preparation (Combustion Method):

A detailed procedure for the synthesis of the Li/MgO catalyst can be found in the supplementary information of the cited reference.[2]

Synthesis Procedure:

  • Reactor Charging: The autoclave reactor is charged with the required amounts of 2-phenylethanol, dimethyl carbonate (which also acts as the solvent), the Li/MgO catalyst, and n-decane as an internal standard.[1][2]

  • Reaction Setup: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to 180 °C and stirred at 1000 rpm.[1][2]

  • Monitoring: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography (GC).

  • Reaction Completion: The reaction is considered complete after achieving the desired conversion of 2-phenylethanol (approximately 95%).[1][2]

  • Work-up:

    • Cool the reactor to room temperature.

    • Vent any excess pressure.

    • Open the reactor and filter the reaction mixture to separate the solid catalyst.

    • The filtrate, containing the product, unreacted starting materials, and byproducts, is then subjected to distillation to isolate the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

G A Reactor Charging (2-PE, DMC, Li/MgO) B Reaction (180 °C, 1000 rpm) A->B C Reaction Monitoring (Gas Chromatography) B->C D Cooling and Depressurization B->D Completion C->B E Catalyst Separation (Filtration) D->E F Product Isolation (Distillation) E->F G Final Product (this compound) F->G

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • The reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate safety measures and training.

  • Dimethyl carbonate is flammable; handle with care.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: Williamson Ether Synthesis of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyethyl)benzene, also known as phenethyl methyl ether, is a valuable organic compound utilized in the fragrance and pharmaceutical industries. Its synthesis is a classic example of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from an alcohol and an alkyl halide.[1] This document provides detailed protocols for the synthesis of this compound via the traditional Williamson ether synthesis and an alternative green chemistry approach, along with comprehensive data for product characterization.

The Williamson ether synthesis proceeds via an SN2 reaction mechanism, involving the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide.[1] For the synthesis of this compound, 2-phenylethanol (B73330) is deprotonated using a strong base, followed by reaction with a methylating agent.

Traditional Williamson Ether Synthesis Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses and is optimized for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-PhenylethanolC₈H₁₀O122.16506.11 g (5.8 mL)
Sodium Hydride (60% dispersion in mineral oil)NaH24.00602.40 g
Methyl IodideCH₃I141.947510.65 g (4.65 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-150 mL
Saturated Aqueous Ammonium (B1175870) ChlorideNH₄Cl(aq)--50 mL
Diethyl Ether(C₂H₅)₂O74.12-100 mL
Brine (Saturated Aqueous NaCl)NaCl(aq)--50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-q.s.
Experimental Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • Alkoxide Formation: To the flask, add sodium hydride (2.40 g, 60 mmol) and anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 2-phenylethanol (6.11 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.

  • Methylation: The flask is cooled again to 0 °C. Methyl iodide (10.65 g, 75 mmol) is added dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (50 mL) at 0 °C to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Experimental Workflow

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_alkoxide Alkoxide Formation (0°C to RT) cluster_methylation Methylation (0°C to RT) cluster_workup Work-up and Purification Setup Flame-dried 3-neck RBF under N2 NaH_THF NaH in anhydrous THF Setup->NaH_THF Add_Alcohol Add 2-Phenylethanol in THF dropwise NaH_THF->Add_Alcohol 1. Stir_1h Stir for 1 hour at RT Add_Alcohol->Stir_1h 2. Cool_0C Cool to 0°C Stir_1h->Cool_0C Add_MeI Add Methyl Iodide dropwise Cool_0C->Add_MeI 3. Stir_Overnight Stir for 12-16 hours at RT Add_MeI->Stir_Overnight 4. Quench Quench with sat. NH4Cl (aq) Stir_Overnight->Quench Extract Extract with Diethyl Ether Quench->Extract 5. Wash Wash with H2O and Brine Extract->Wash 6. Dry_Evaporate Dry (MgSO4) and Evaporate Wash->Dry_Evaporate 7. Distill Fractional Distillation Dry_Evaporate->Distill 8. Green_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Activate_Catalyst Activate Li/MgO Catalyst (Vacuum Heating) Charge_Reactor Charge High-Pressure Reactor with Reactants and Catalyst Activate_Catalyst->Charge_Reactor Seal_Purge Seal and Purge with Inert Gas Charge_Reactor->Seal_Purge Heat_Stir Heat to 180°C with Stirring (1000 rpm) Seal_Purge->Heat_Stir Cool_Down Cool Reaction Mixture Heat_Stir->Cool_Down Filter Filter to Remove Catalyst Cool_Down->Filter Distill_DMC Distill to Remove Excess DMC Filter->Distill_DMC Fractional_Distillation Fractional Distillation of Product Distill_DMC->Fractional_Distillation

References

Application Notes and Protocols for the Use of (2-Methoxyethyl)benzene Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the beta-blocker Metoprolol, a widely used pharmaceutical. While (2-Methoxyethyl)benzene itself is not the direct precursor, its structural isomer, 4-(2-Methoxyethyl)phenol, is the key intermediate. This document details the established synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol and explores a plausible, though not widely documented, synthetic route to obtain this key intermediate from this compound.

Section 1: Synthesis of the Key Intermediate 4-(2-Methoxyethyl)phenol

The synthesis of 4-(2-Methoxyethyl)phenol is a critical first step in the production of Metoprolol. While various synthetic strategies exist, a plausible route commencing from this compound involves a two-step process: Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

Hypothetical Synthetic Pathway from this compound

This proposed pathway is based on established organic chemistry principles. However, specific experimental data for this exact sequence on this compound is not extensively reported in the literature. The protocols provided are generalized procedures for these reaction types.

G cluster_0 Synthesis of 4-(2-Methoxyethyl)phenol start This compound acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->acylation ketone 4-(2-Methoxyethyl)acetophenone acylation->ketone oxidation Baeyer-Villiger Oxidation (m-CPBA) ketone->oxidation ester 4-(2-Methoxyethyl)phenyl acetate (B1210297) oxidation->ester hydrolysis Hydrolysis (NaOH, H2O) ester->hydrolysis phenol 4-(2-Methoxyethyl)phenol hydrolysis->phenol

Caption: Hypothetical synthesis of 4-(2-Methoxyethyl)phenol.

Experimental Protocols: Synthesis of 4-(2-Methoxyethyl)phenol

Protocol 1.1: Friedel-Crafts Acylation of this compound (Hypothetical)

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the stirred suspension.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise from the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methoxyethyl)acetophenone.

  • Purify the product by column chromatography or distillation.

Protocol 1.2: Baeyer-Villiger Oxidation of 4-(2-Methoxyethyl)acetophenone (Hypothetical)

This protocol outlines a general procedure for the Baeyer-Villiger oxidation of a ketone.

Materials:

  • 4-(2-Methoxyethyl)acetophenone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(2-Methoxyethyl)acetophenone (1.0 eq) in DCM in a round-bottom flask.

  • Add m-CPBA (1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by adding saturated sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(2-Methoxyethyl)phenyl acetate.

Protocol 1.3: Hydrolysis of 4-(2-Methoxyethyl)phenyl acetate (Hypothetical)

This protocol provides a general method for the hydrolysis of a phenyl acetate.

Materials:

Procedure:

  • Dissolve 4-(2-Methoxyethyl)phenyl acetate in methanol.

  • Add a solution of NaOH in water and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-(2-Methoxyethyl)phenol by column chromatography or recrystallization.

Section 2: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol

The industrial synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol is a well-established two-step process.

Synthetic Pathway

G cluster_1 Synthesis of Metoprolol phenol 4-(2-Methoxyethyl)phenol epoxidation Epoxidation (Epichlorohydrin, NaOH) phenol->epoxidation epoxide 1-(4-(2-methoxyethyl)phenoxy)- 2,3-epoxypropane epoxidation->epoxide amination Amination (Isopropylamine) epoxide->amination metoprolol Metoprolol amination->metoprolol

Caption: Synthesis of Metoprolol from its key intermediate.

Experimental Protocols: Synthesis of Metoprolol

Protocol 2.1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

Materials:

Procedure:

  • In a reaction vessel, dissolve 4-(2-Methoxyethyl)phenol (1.0 eq) in an aqueous solution of NaOH (1.05 eq).

  • Add epichlorohydrin (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Protocol 2.2: Synthesis of Metoprolol

Materials:

Procedure:

  • In a pressure-rated reaction vessel, dissolve the crude epoxide intermediate from Protocol 2.1 in methanol.

  • Add an excess of isopropylamine (3-5 eq).

  • Heat the mixture to 80-90 °C and maintain the pressure for 6-8 hours.

  • After cooling, evaporate the excess isopropylamine and methanol under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the crude Metoprolol by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield the final product.

Quantitative Data Summary
Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Epoxidation 4-(2-Methoxyethyl)phenolEpichlorohydrin, NaOHWater50-604-685-95
Amination 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropaneIsopropylamineMethanol80-906-875-85

Section 3: Mechanism of Action of Metoprolol

Metoprolol is a selective β₁-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary therapeutic effects are on the cardiovascular system.

Signaling Pathway of β₁-Adrenergic Receptor and Inhibition by Metoprolol

Under normal physiological conditions, catecholamines (e.g., norepinephrine, epinephrine) bind to β₁-adrenergic receptors in cardiac cells. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of calcium channels. This results in an increased heart rate, contractility, and conduction velocity.

Metoprolol competitively inhibits the binding of catecholamines to β₁-adrenergic receptors, thereby blocking this signaling pathway.[1][2][3] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1]

G cluster_2 β₁-Adrenergic Receptor Signaling Catecholamines Catecholamines Beta1_Receptor β₁-Adrenergic Receptor Catecholamines->Beta1_Receptor binds & activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor binds & inhibits Gs_Protein Gs Protein (activated) Beta1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channels Calcium Channels (phosphorylated) PKA->Ca_Channels phosphorylates Cellular_Response Increased Heart Rate & Contractility Ca_Channels->Cellular_Response

Caption: Metoprolol's inhibition of the β₁-adrenergic pathway.

References

Application Notes: (2-Methoxyethyl)benzene in Fragrance and Perfume Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: Phenethyl Methyl Ether, Phenyl Ethyl Methyl Ether (PEME), Rose Ether, Kewda Ether CAS Number: 3558-60-9 Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol

(2-Methoxyethyl)benzene is a versatile aroma chemical prized in the fragrance industry for its powerful, diffusive, and multifaceted floral character. These application notes provide researchers, scientists, and formulators with the essential data and protocols for its effective use in fragrance and perfume development.

Olfactory Profile

This compound possesses a very strong and diffusive odor profile.[1] Its primary characteristic is a fresh, floral scent with distinct rosy and green nuances.[2] Depending on the concentration and composition of the blend, it can also exhibit metallic, jasmine-like, and slightly fruity or grassy undertones.[1][2] Its scent is often likened to Keora (Pandanus odorifer).[1] This complexity makes it a valuable modifier and enhancer in a wide array of fragrance types.

Key Descriptors:

  • Primary: Floral, Rose, Green

  • Secondary: Diffusive, Metallic, Jasmine, Hyacinth-like, Fruity, Grassy/Pungent (on dilution)[2]

Applications and Blending Recommendations

This compound is rarely a central component but serves as a powerful and impactful supporting note. Its high diffusivity provides significant "lift" and radiance to a composition, enhancing the top and heart notes.[1]

  • Floral Accords: It is an exceptional enhancer for natural-smelling floral fragrances, particularly rose, jasmine, lilac, hyacinth, and peony compositions.[1] It imparts a fresh, airy, and transparent quality.

  • Oriental & Exotic Fragrances: Its unique profile is well-suited for oriental-type perfumes, where it can add a novel floral spiciness.[2]

  • Functional Fragrances: Due to its stability in most media, it is widely used in personal care products like soaps, lotions, and shampoos, as well as in laundry products and air fresheners.[1]

Blending Synergies: It blends seamlessly with a wide range of materials, including:

  • Floral: Geraniol, Phenethyl Alcohol, Linalool, Hedione®

  • Green/Fruity: Aldehydes, Citrus oils (Bergamot, Lemon), Galbanum

  • Woody/Musky: Cedarwood, Sandalwood, Galaxolide®, Ambrettolide

Quantitative Data

The following tables summarize the key quantitative properties and recommended usage levels for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Appearance Clear, colorless liquid[1]
Specific Gravity (20°C) 0.948 - 0.960
Refractive Index (25°C) 1.490 - 1.510[1]
Boiling Point 190 - 195 °C
Flash Point >74 °C
Solubility Soluble in 80% Ethanol (1:5 ratio); Insoluble in water[1]
Purity (by GLC) ≥ 99%[1]

Table 2: Olfactory and Formulation Data

ParameterValue / RangeReference
Recommended Use Level in Perfume Concentrate 0.05% - 5.0% (can be up to 10%)[1]
Use Level in Flavors (Food Grade) Typically 0.6 ppm[1][3]
Substantivity (Odor Life on Smelling Strip) ~22 - 88 hours[3]
Odor Threshold Data not available in reviewed literature. A protocol for determination is provided below.
IFRA Compliance No restrictions reported under current guidelines.[3]
Stability Stable in most common cosmetic and functional product bases.[1][3]

Experimental Protocols

Detailed methodologies for the quality control, sensory evaluation, and stability testing of this compound are provided below.

Protocol 1: Quality Control - Purity Assessment by GC-MS

This protocol outlines the procedure for verifying the purity of a raw material sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and determine the purity percentage of this compound, identifying any significant impurities.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • This compound sample

  • High-purity solvent (e.g., Ethanol, Dichloromethane)

  • Autosampler vials, syringes, and volumetric flasks

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of the this compound sample in the chosen solvent (e.g., 10 mg in 1 mL of ethanol).

    • Vortex the sample to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup (Example Parameters):

    • Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280°C

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: 40-350 amu

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Interpretation:

    • Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The expected molecular ion peak is at m/z 136, with characteristic fragments.

    • Purity Calculation: Calculate the purity by the area percentage method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

    • Impurity Identification: Attempt to identify any impurity peaks greater than 0.1% by searching their mass spectra against the library.

Diagram 1: GC-MS Purity Analysis Workflow

cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation p1 Weigh Sample p2 Dissolve in Solvent (e.g., 1% in Ethanol) p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject Sample p3->a1 a2 Vaporization & Separation in Column a1->a2 a3 Ionization & Fragmentation (MS) a2->a3 a4 Detection a3->a4 d1 Identify Main Peak (Retention Time & Mass Spec) a4->d1 d2 Calculate Area % d1->d2 d3 Identify Impurities d1->d3

Caption: Workflow for GC-MS purity assessment.

Protocol 2: Sensory Evaluation of a New Raw Material

This protocol describes a standardized method for the olfactory evaluation of this compound by a panel of trained evaluators.

Objective: To characterize the olfactory profile and determine the substantivity of this compound over time.

Materials & Equipment:

  • This compound sample (10% dilution in perfumer's alcohol)

  • Odorless smelling strips (blotters)

  • Reference aroma chemicals (e.g., Phenethyl Alcohol, Linalool) for comparison

  • Controlled, odor-free evaluation room with proper ventilation

  • Timers and evaluation forms

Procedure:

  • Panelist Preparation:

    • Evaluators should refrain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the session.

    • Panelists should not wear any personal fragrances.

  • Sample Preparation:

    • Label smelling strips with the sample code and dipping time.

    • Dip the labeled strips into the 10% dilution of this compound to a depth of 1 cm.

    • Remove the strip and allow the solvent to evaporate for approximately 30 seconds.

  • Evaluation Schedule:

    • Initial (T=0): Panelists smell the strip and record their initial impressions on the evaluation form, describing the character, intensity, and any associations.

    • Time Intervals: The strips are placed in holders and re-evaluated at set time points: T=15 min, T=1 hr, T=4 hrs, T=8 hrs, and T=24 hrs.

    • At each interval, panelists record how the odor has evolved, noting which characteristics have faded and which persist.

  • Evaluation Form: The form should include sections for:

    • Odor Character: Checkboxes and free-text fields for descriptors (e.g., floral, rosy, green, metallic, etc.).

    • Odor Intensity: A rating scale (e.g., 1=very weak, 7=very strong).

    • Substantivity Notes: Free-text field to describe the odor evolution at each time point.

    • Comments: Overall assessment of the material's potential applications.

  • Data Analysis:

    • Compile the descriptions and intensity ratings from all panelists.

    • Create an olfactory pyramid (Top, Heart, Base notes) based on the evolution of the scent over time.

    • Summarize the consensus on the material's primary character and longevity.

Diagram 2: Sensory Evaluation Process

cluster_time Time-Course Evaluation prep Sample Prep (10% Dilution on Blotter) eval Panel Evaluation in Odor-Free Room prep->eval record Record Initial Data (T=0): Intensity, Character eval->record t1 T = 15 min record->t1 Re-evaluate t2 T = 1 hr t3 T = 4 hr t4 T = 24 hr analysis Data Compilation & Profile Analysis t1->analysis t2->analysis t3->analysis t4->analysis report Final Olfactory Report (Pyramid & Substantivity) analysis->report

Caption: Process for time-based sensory evaluation.

Protocol 3: Stability Testing in a Cosmetic Base (Lotion)

This protocol describes an accelerated stability test to evaluate the performance and integrity of this compound in a representative cosmetic emulsion.

Objective: To assess the impact of this compound on the physical and olfactory properties of a lotion base under accelerated aging conditions.

Materials & Equipment:

  • Control lotion base (unfragranced)

  • Test lotion base (fragranced with 0.5% this compound)

  • This compound

  • Glass jars with airtight lids

  • Stability ovens/chambers (set to 40°C and 50°C)

  • Refrigerator (4°C)

  • UV light chamber

  • pH meter, viscometer

  • Reference samples stored at room temperature (25°C) in the dark

Procedure:

  • Sample Preparation:

    • Prepare a sufficient quantity of the control lotion base.

    • Prepare the test sample by incorporating 0.5% (w/w) of this compound into the lotion base, ensuring uniform mixing.

    • Package all samples (control and test) in identical glass jars.

  • Storage Conditions & Schedule:

    • Place samples from both control and test batches under the following conditions:

      • Room Temperature (25°C, dark) - Reference

      • Elevated Temperature (40°C)

      • Elevated Temperature (50°C)

      • Refrigerated (4°C)

      • UV Light Exposure (cycling)

      • Freeze-Thaw Cycling (e.g., 3 cycles of 24h at -10°C followed by 24h at 25°C)

    • Evaluation Points: Analyze samples at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.

  • Evaluation Parameters:

    • At each evaluation point, compare the test samples against the control and the 25°C reference sample.

    • Physical Evaluation:

      • Color: Visually assess for any changes or discoloration.

      • Viscosity: Measure using a viscometer.

      • pH: Measure using a calibrated pH meter.

      • Appearance: Check for phase separation, creaming, or crystallization.

    • Olfactory Evaluation:

      • Smell the samples directly from the container.

      • Note any changes in odor character or intensity compared to the reference. Check for the emergence of any off-odors.

  • Acceptance Criteria:

    • The fragranced product is considered stable if there are no significant deviations in physical parameters (e.g., >10% change in viscosity) and no negative alteration of the fragrance profile (e.g., discoloration, malodor) compared to the room temperature reference sample.

Diagram 3: Logic of Accelerated Stability Testing

cluster_conditions Storage Conditions cluster_params Evaluation Parameters start Prepare Samples (Control & Test with 0.5% PEME) rt 25°C (Reference) start->rt ht1 40°C start->ht1 ht2 50°C start->ht2 uv UV Light start->uv ft Freeze-Thaw start->ft eval Periodic Evaluation (Weeks 1, 2, 4, 8, 12) rt->eval ht1->eval ht2->eval uv->eval ft->eval phys Physical (Color, pH, Viscosity) eval->phys olf Olfactory (Scent Profile, Off-notes) eval->olf report Stability Report: Pass / Fail phys->report olf->report

Caption: Logical flow of stability testing for a fragranced product.

References

Application Notes: (2-Methoxyethyl)benzene as a High-Performance Solvent for Heat-Resistant Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-22

Introduction

Heat-resistant polymer coatings are essential for protecting substrates in demanding environments such as aerospace, automotive, and microelectronics.[1][2] The formulation of these coatings is critically dependent on the choice of solvent, which must effectively dissolve high-performance polymers, facilitate uniform film formation, and be removed efficiently during the curing process without introducing defects. (2-Methoxyethyl)benzene, an aromatic ether, presents itself as a compelling candidate for these applications due to its high boiling point, moderate evaporation rate, and excellent solvency for a range of polymers.

This document provides detailed application notes and protocols for utilizing this compound as a solvent in the formulation and application of heat-resistant polymer coatings, such as those based on polyimides.

Physicochemical Properties of this compound

This compound, also known as Methyl Phenethyl Ether, is a colorless liquid whose properties make it suitable as a high-performance solvent.[3][4][5] Its high boiling point ensures that it does not evaporate prematurely during the application process, allowing for better flow and leveling of the coating. The aromatic nature of the solvent provides good compatibility with aromatic polymers like polyimides, which are known for their exceptional thermal stability.[6]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₂O [3][7]
Molecular Weight 136.19 g/mol [7]
Appearance Colorless liquid [3][4]
Boiling Point 172.3 - 195 °C [3][4]
Flash Point 52.5 - 80 °C [3][4][7]
Density 0.938 - 1.062 g/cm³ [3][4]
Water Solubility 682 mg/L at 25°C (Low) [3]

| Vapor Pressure | 1.79 mmHg at 25°C |[3] |

Advantages in Heat-Resistant Coatings

The use of high-boiling point solvents like this compound is effective in controlling evaporation, which helps in forming a glossy, uniform paint film.[8] Key advantages include:

  • Enhanced Film Formation: The solvent's slow evaporation rate allows polymer chains sufficient time to arrange and form a uniform, defect-free film upon curing.

  • Improved Solubility: Its aromatic structure provides excellent solvency for high-performance, heat-resistant polymers such as polyimides and polyethersulfones (PES), which are often difficult to dissolve.[9]

  • High Thermal Stability: As an aromatic ether, it exhibits greater thermal stability compared to aliphatic ethers, reducing the risk of solvent decomposition and associated coating defects during high-temperature curing.[6]

  • Controlled Viscosity: It allows for precise control over the viscosity of the polymer solution, which is crucial for various application techniques like spin coating or spray coating.[10]

Experimental Protocols

The following protocols are generalized for the preparation and testing of a heat-resistant polyimide coating using this compound. Researchers should adapt these protocols based on the specific polymer, substrate, and equipment used.

Protocol 1: Preparation of Polyimide Precursor Solution

This protocol describes the dissolution of a polyamic acid (a polyimide precursor) in this compound.

Materials and Equipment:

  • Polyamic acid (PAA) resin

  • This compound, high-purity grade

  • Magnetic stirrer and stir bar

  • Glass vials or beakers

  • Analytical balance

  • Nitrogen or argon gas inlet (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of PAA resin and transfer it to a clean, dry glass vial.

  • Solvent Addition: Using the analytical balance, add the calculated amount of this compound to the vial to achieve the target concentration (e.g., 15-25 wt%).

  • Dissolution: Place a magnetic stir bar in the vial and seal it. Place the vial on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-500 rpm) at room temperature.

  • Homogenization: Continue stirring until the PAA resin is completely dissolved and the solution is homogeneous. This may take several hours. For sensitive polymers, this process can be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.

  • Viscosity Check: After dissolution, allow the solution to rest to eliminate any air bubbles. The viscosity can be measured using a viscometer if required for the application process.

Protocol 2: Application of Polyimide Coating via Spin Coating

This protocol details the application of the prepared polyimide solution onto a substrate, a common technique in microelectronics.[11][12]

Materials and Equipment:

  • Polyimide precursor solution from Protocol 1

  • Substrate (e.g., silicon wafer, glass slide)

  • Spin coater

  • Adhesion promoter (if required, e.g., VM-652)[13]

  • Pipettes

  • Hot plate

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to remove any organic and particulate contamination.[1] A typical cleaning process involves sonication in acetone, followed by isopropyl alcohol, and finally rinsing with deionized water before drying with nitrogen gas.[13]

  • Adhesion Promoter (Optional but Recommended): Apply an adhesion promoter to the cleaned substrate. For example, spin coat VM-652 at 3000 rpm for 30 seconds, followed by baking on a hot plate at 90°C for 90 seconds.[13]

  • Coating Application: a. Center the substrate on the spin coater chuck and ensure it is held securely by the vacuum. b. Dispense a small amount (e.g., 1-3 ml) of the polyimide solution onto the center of the substrate.[12] c. Start the spin coater. A two-stage process is common: a low-speed spread cycle (e.g., 500-1000 rpm for 5-10 seconds) to evenly distribute the solution, followed by a high-speed spin cycle (e.g., 2500-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[13]

  • Soft Bake: Carefully remove the coated substrate from the spin coater and place it on a hot plate for a "soft bake." This step removes the bulk of the this compound solvent. A typical soft bake involves heating at 90°C for 90 seconds, followed by 180°C for 90 seconds.[13]

Protocol 3: Curing and Characterization of the Polyimide Film

This protocol describes the thermal curing process to convert the polyamic acid into a durable polyimide film and subsequent characterization.

Materials and Equipment:

  • Coated substrate from Protocol 2

  • Programmable furnace or oven with an inert atmosphere (N₂) capability

  • Equipment for characterization (e.g., TGA, SEM, adhesion tester)

Procedure:

  • Curing (Imidization): a. Place the soft-baked substrate in a programmable furnace. b. Purge the furnace with nitrogen gas. c. Ramp the temperature according to a specific curing profile. A typical multi-step profile is crucial for high-quality films:[13] i. Ramp to 180°C and hold for 30 minutes. ii. Ramp to 280°C and hold for 30 minutes. iii. Ramp to a final cure temperature (e.g., 350-400°C) and hold for 60 minutes. d. Allow the furnace to cool down slowly to room temperature before removing the sample. This process converts the polyamic acid to polyimide and removes residual solvent.[13]

  • Characterization: a. Thermal Stability: Perform Thermogravimetric Analysis (TGA) on a sample of the cured film to determine its decomposition temperature, a key indicator of heat resistance. b. Adhesion: Evaluate the adhesion of the coating to the substrate using a standard method like the ASTM D3359 cross-hatch adhesion test. c. Film Thickness and Morphology: Use scanning electron microscopy (SEM) or a profilometer to measure the film thickness and examine the surface for defects.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between solvent properties and coating performance.

G cluster_prep 1. Formulation cluster_app 2. Application cluster_cure 3. Curing & Testing p1 Polymer Resin (e.g., Polyamic Acid) p3 Dissolution (Stirring) p1->p3 p2 This compound Solvent p2->p3 p4 Homogeneous Polymer Solution p3->p4 a2 Spin Coating p4->a2 Transfer Solution a1 Substrate Cleaning a1->a2 a3 Soft Bake (Solvent Removal) a2->a3 c1 Thermal Curing (Imidization in N2) a3->c1 Transfer Coated Substrate c2 Cured Heat-Resistant Polyimide Film c1->c2 c3 Performance Characterization (TGA, Adhesion, etc.) c2->c3 G cluster_solvent Solvent Properties: this compound cluster_process Processing Advantages cluster_coating Desired Coating Performance S1 High Boiling Point (172-195 °C) P1 Slow, Controlled Evaporation S1->P1 S2 Aromatic Structure P2 Excellent Solvency for Aromatic Polymers S2->P2 S3 Good Thermal Stability P3 Minimal Decomposition During Cure S3->P3 C1 Uniform, Defect-Free Film P1->C1 C2 Strong Adhesion P1->C2 P2->C1 C3 High Heat Resistance P3->C3

References

Application Note: Determination of (2-Methoxyethyl)benzene Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methoxyethyl)benzene, also known as Phenyl Ethyl Methyl Ether (PEME), is an aromatic compound widely utilized in the flavor and fragrance industries for its characteristic floral and green aroma.[1][2] The chemical purity of this compound is a critical quality attribute, as impurities can significantly impact its fragrance profile, efficacy, and safety in final products. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive analytical technique well-suited for the purity assessment of volatile and semi-volatile organic compounds like this compound.[3][4]

This application note details a comprehensive GC-FID method for the quantitative determination of this compound purity. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, making it applicable for quality control and research laboratories.

Principle of Analysis

Gas chromatography is a powerful separation technique used to analyze volatile substances.[5] A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase). Components of the sample interact with the stationary phase coating the column at different rates, primarily based on their boiling points and polarity, causing them to elute at different times (retention times).[6] Upon exiting the column, the separated components are detected by a Flame Ionization Detector (FID). The FID generates a signal proportional to the amount of organic analyte being burned, allowing for accurate quantification. Purity is determined by calculating the area percent of the main this compound peak relative to the total area of all detected peaks.[7][8][9]

Experimental Protocols

1. Instrumentation and Consumables

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of aromatic compounds.[10]

  • Autosampler Vials: 2 mL glass vials with PTFE-lined septa.[11]

  • Gases: High purity Helium (or Hydrogen, Nitrogen) for the carrier gas, and Hydrogen and compressed air for the FID.

  • Syringes: Appropriate for sample injection if using manual injection.

2. Reagents and Sample Preparation

  • Solvent: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.[6][11]

  • Sample Preparation Protocol:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark to achieve a concentration of approximately 1 mg/mL.

    • Mix the solution thoroughly to ensure homogeneity.

    • Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.[11] To avoid particulate matter that could clog the GC column, filtration through a 0.22 µm filter may be beneficial.[3]

3. GC-FID Operating Conditions

The following table outlines the recommended starting conditions for the GC-FID analysis. These parameters may be optimized to suit specific instrumentation and to achieve better separation from any known impurities.

ParameterRecommended Condition
Injector
Inlet Temperature250 °C
Injection Volume1.0 µL
Injection ModeSplit
Split Ratio50:1
Column
Column TypeHP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow Mode)[12]
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate 110 °C/min to 180 °C
Hold Time 12 minutes
Ramp Rate 220 °C/min to 280 °C
Final Hold Time5 minutes
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Nitrogen)25 mL/min

4. Data Analysis and Purity Calculation

The purity of this compound is calculated using the area percent normalization method.[13]

  • Integrate the peak areas for all components detected in the chromatogram, excluding the solvent peak.

  • Sum the areas of all integrated peaks to obtain the total peak area.

  • Calculate the percentage purity using the following formula:[7][8]

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

It is important to note that this method assumes that all impurities have a similar response factor in the FID as the main component.[13][14] For higher accuracy, especially if the identity and concentration of impurities are critical, the use of certified reference standards and the development of a calibration curve would be necessary.

Data Presentation

The following table presents example data from the purity analysis of three hypothetical batches of this compound using the described method.

Batch IDRetention Time of this compound (min)Peak Area of this compound (Arbitrary Units)Total Peak Area (Excluding Solvent) (Arbitrary Units)Calculated Purity (%)
MEB-00110.454,520,8004,550,20099.35
MEB-00210.464,610,5004,625,90099.67
MEB-00310.454,480,1004,580,60097.81

Workflow Visualization

The logical workflow for the GC purity analysis of this compound is illustrated in the diagram below.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting SampleReceipt 1. Sample Receipt Weighing 2. Accurate Weighing SampleReceipt->Weighing Dissolution 3. Dissolution in Solvent Weighing->Dissolution VialTransfer 4. Transfer to Autosampler Vial Dissolution->VialTransfer GCSetup 5. GC Method Setup VialTransfer->GCSetup Sequence 6. Sequence Setup GCSetup->Sequence Injection 7. Sample Injection & Run Sequence->Injection Chromatogram 8. Chromatogram Generation Injection->Chromatogram Integration 9. Peak Integration Chromatogram->Integration Calculation 10. Purity Calculation (% Area) Integration->Calculation Report 11. Final Report Generation Calculation->Report

Caption: Workflow for this compound GC Purity Analysis.

References

Application Notes and Protocols: (2-Methoxyethyl)benzene in Alkylation and Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyethyl)benzene, also known as phenylethyl methyl ether (PEME), is a versatile aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1] Its chemical structure, featuring a benzene (B151609) ring and an ether linkage, allows it to participate in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in two key reaction types: etherification (synthesis of this compound) and alkylation (functionalization of the benzene ring).

Etherification: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-alkylation of 2-phenylethanol (B73330) or the reaction of a phenoxide with a suitable electrophile. Below are protocols for two distinct methods.

Protocol 1: Green Synthesis via Catalytic Methylation of 2-Phenylethanol

This protocol details a sustainable method for the synthesis of this compound using a solid base catalyst and dimethyl carbonate (DMC) as a green methylating agent.[2]

Reaction Scheme:

Quantitative Data Summary:

Catalyst2-Phenylethanol Conversion (%)This compound Selectivity (%)Reaction Conditions
0.1% Li/MgO9598180°C, 1:10.5 mole ratio (2-PE:DMC), 1000 rpm, 1.33 x 10⁻² g/cm³ catalyst loading
0.3% Li/MgO~65~97180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h
MgO~40~96180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h
0.1% K/MgO~35~95180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h

Experimental Protocol:

  • Catalyst Preparation (0.1% Li/MgO):

    • A detailed procedure for the combustion synthesis of Li/MgO catalysts can be found in the supporting information of the cited literature.[2]

  • Reaction Setup:

    • In a high-pressure reactor equipped with a magnetic stirrer, add 2-phenylethanol, dimethyl carbonate (DMC), and the 0.1% Li/MgO catalyst.

    • The recommended mole ratio of 2-phenylethanol to DMC is 1:10.5.[2]

    • The catalyst loading should be 1.33 x 10⁻² g/cm³.[2]

  • Reaction Conditions:

    • Seal the reactor and begin stirring at 1000 rpm.

    • Heat the reaction mixture to 180°C.

    • Maintain these conditions for the duration of the reaction (typically monitored by GC for conversion). A 95% conversion was achieved under these optimal conditions.[2]

  • Work-up and Purification:

    • After completion, cool the reactor to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.

    • The excess DMC and methanol (B129727) can be removed by distillation.

    • The resulting crude this compound can be further purified by fractional distillation.

Mechanism of O-methylation of 2-Phenylethanol:

etherification_mechanism cluster_catalyst Li/MgO Catalyst Surface Catalyst Li/MgO (Acidic and Basic Sites) 2-PE 2-Phenylethanol (C₆H₅CH₂CH₂OH) Adsorbed_2-PE Adsorbed 2-Phenylethanol 2-PE->Adsorbed_2-PE Adsorption on basic site DMC Dimethyl Carbonate ((CH₃O)₂CO) Adsorbed_DMC Adsorbed DMC DMC->Adsorbed_DMC Adsorption on acidic site Intermediate Unstable Intermediate Adsorbed_2-PE->Intermediate Nucleophilic attack on methyl group Adsorbed_DMC->Intermediate PEME This compound (PEME) Intermediate->PEME Rearrangement Methanol Methanol (CH₃OH) Intermediate->Methanol CO2 Carbon Dioxide (CO₂) Intermediate->CO2 Desorbed_PEME Desorbed PEME PEME->Desorbed_PEME Desorption

Caption: Mechanism of O-methylation of 2-phenylethanol using a Li/MgO catalyst.

Protocol 2: Etherification of Phenols with 2-Chloroethyl Methyl Ether

This protocol is adapted from a patented process for the preparation of 2-methoxyethoxy-benzenes.[3]

Reaction Scheme:

Quantitative Data Summary:

Phenolic CompoundAlkylating AgentBaseTemperature (°C)PressureYield (%)
4-Hydroxybenzyl cyanide2-Chloroethyl methyl etherK₂CO₃150Autogenic96.8

Experimental Protocol:

  • Reaction Setup:

    • In a sealed autoclave, combine the phenolic compound (e.g., 4-hydroxybenzyl cyanide), 2-chloroethyl methyl ether (can be used in excess as a solvent), and a base such as potassium carbonate.[3]

  • Reaction Conditions:

    • Heat the stirred reaction mixture to a temperature between 100°C and 200°C (150°C in the example).[3]

    • The reaction is carried out under the pressure that develops at the reaction temperature (typically below 10 bar).[3]

    • Maintain the reaction for 3 to 20 hours (10 hours in the example).[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solid components (e.g., salts and excess base) by filtration.

    • Wash the solid residue with a small amount of 2-chloroethyl methyl ether.

    • The excess 2-chloroethyl methyl ether can be recovered from the filtrate by distillation.

    • The desired 2-methoxyethoxy-benzene derivative is then isolated by fractional distillation.

    • If unreacted phenol (B47542) remains, it can be removed by dissolving the product in an inert solvent (e.g., toluene) and extracting with a strong aqueous base (e.g., NaOH solution).[3]

Alkylation of this compound

While this compound is a valuable product, it can also serve as a starting material for further functionalization. The benzene ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. The (2-methoxyethyl) group is an activating group and is expected to direct incoming electrophiles to the ortho and para positions.

Note: Specific literature on the Friedel-Crafts alkylation of this compound is scarce. The following is a general protocol based on well-established procedures for similar activated aromatic compounds like anisole.

General Protocol: Friedel-Crafts Alkylation of this compound

This protocol provides a general methodology for the alkylation of this compound using an alkyl halide and a Lewis acid catalyst.

Reaction Scheme:

Expected Products: A mixture of ortho- and para-substituted isomers. The para isomer is often favored due to reduced steric hindrance.

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).

    • Cool the flask in an ice bath.

    • Add this compound to the stirred suspension.

    • Place the alkyl halide (e.g., tert-butyl chloride or another suitable alkylating agent) in the dropping funnel.

  • Reaction Conditions:

    • Slowly add the alkyl halide dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (this will require optimization, typically from 30 minutes to several hours). Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the resulting product mixture (ortho and para isomers) by column chromatography or distillation.

Workflow for Friedel-Crafts Alkylation:

alkylation_workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents Add Solvent and AlCl₃ Setup->Reagents Cool Cool to 0-5°C Reagents->Cool Add_Substrate Add this compound Cool->Add_Substrate Add_Alkyl_Halide Add Alkyl Halide Dropwise Add_Substrate->Add_Alkyl_Halide React Stir at Room Temperature Add_Alkyl_Halide->React Quench Quench with Ice React->Quench Extract Separatory Funnel Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Purification (Chromatography/Distillation) Concentrate->Purify End End Purify->End

Caption: General workflow for the Friedel-Crafts alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care.

  • Alkyl halides can be toxic and/or carcinogenic. Consult the safety data sheet (SDS) for each reagent before use.

  • High-pressure reactions should be conducted behind a blast shield.

References

Application Notes and Protocols for the Preparation of (2-methoxyethoxy)benzenes from Phenols and 2-chloroethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of (2-methoxyethoxy)benzenes from phenols and 2-chloroethyl methyl ether is a classic example of the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing ethers. The Williamson ether synthesis is an SN2 reaction where a deprotonated alcohol (alkoxide) or a phenoxide acts as a nucleophile and attacks an electrophilic carbon of an organohalide, displacing the halide and forming an ether.[1][2][3][4] The (2-methoxyethoxy)benzene moiety is a common structural feature in many biologically active molecules and functional materials. This document provides detailed protocols for the preparation of these compounds.

Reaction Scheme:

The general reaction involves the O-alkylation of a phenol (B47542) with 2-chloroethyl methyl ether in the presence of a base to yield the corresponding (2-methoxyethoxy)benzene.

Experimental Protocols

Two primary protocols are presented here: a conventional heating method and a high-temperature/pressure method.

Protocol 1: Conventional Williamson Ether Synthesis

This protocol is adapted from standard laboratory procedures for Williamson ether synthesis and is suitable for general-purpose synthesis.

Materials:

  • Substituted phenol (1.0 eq)

  • 2-chloroethyl methyl ether (1.1 - 1.5 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)) (1.5 - 2.0 eq)[2][5]

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Dimethylformamide (DMF))[5]

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Reagents for workup (e.g., water, diethyl ether, saturated sodium bicarbonate solution)[5]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the anhydrous solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the flask. Stir the suspension at room temperature.[5]

  • Alkylation: Slowly add 2-chloroethyl methyl ether (1.1 eq) to the reaction mixture.[5]

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.[5]

    • Concentrate the filtrate under reduced pressure to remove the solvent.[5]

    • Dissolve the residue in a suitable organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.[5]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[5]

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.[5]

Protocol 2: High-Temperature/Pressure Synthesis (Solvent-Free or Weakly Polar Solvent)

This protocol is based on a patented procedure that can provide advantageous yields and is suitable for less reactive phenols.[6]

Materials:

  • Substituted phenol (1.0 eq)

  • 2-chloroethyl methyl ether (1.0 - 50 eq, can be used as a solvent)[6]

  • Base (e.g., Potassium Carbonate (K₂CO₃)) (0.9 - 2.0 eq)[6]

Procedure:

  • Reaction Setup: In a pressure-rated autoclave, combine the substituted phenol (e.g., 4-hydroxybenzyl cyanide, 30 g), potassium carbonate (34.25 g), and 2-chloroethyl methyl ether (189.1 g).[6]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature above 95 °C (e.g., 150 °C) for a specified time (e.g., 10 hours). The pressure will range from 1 to 60 bar.[6]

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Filter the reaction mixture to remove solid constituents.[6]

    • Wash the solid residue with a small amount of 2-chloroethyl methyl ether.[6]

  • Purification:

    • Subject the filtrate to fractional distillation.

    • First, distill off the excess 2-chloroethyl methyl ether.[6]

    • Then, distill the desired (2-methoxyethoxy)benzene product under reduced pressure.[6]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of 4-(2-methoxyethoxy)benzyl cyanide as described in the high-temperature/pressure protocol.[6]

Table 1: Reagents and Conditions for the Synthesis of 4-(2-methoxyethoxy)benzyl cyanide

Reagent/ConditionValue
4-hydroxybenzyl cyanide30 g
Potassium Carbonate34.25 g
2-chloroethyl methyl ether189.1 g
Temperature150 °C
Reaction Time10 hours

Table 2: Product Yield and Purity

ProductYieldFormPurity (GC) of recovered 2-chloroethyl methyl ether
4-(2-methoxyethoxy)benzyl cyanide41.7 gOil (crystallized on standing)98.4%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Phenol, Base, and 2-chloroethyl methyl ether start->reagents react Heat under reflux or in autoclave reagents->react cool Cool to RT react->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate extract Liquid-liquid extraction concentrate->extract dry Dry organic layer extract->dry purify Distillation or Chromatography dry->purify end Final Product purify->end

Caption: Workflow for the synthesis of (2-methoxyethoxy)benzenes.

Safety Precautions

  • 2-chloroethyl methyl ether: This reagent is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Phenols: Phenols are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOH are corrosive. Handle with care.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Use in a fume hood.

  • High-Pressure Reactions: Reactions carried out in an autoclave should be performed with appropriate safety shields and pressure monitoring. Ensure the equipment is properly rated for the intended temperature and pressure.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals. All experiments should be conducted with appropriate safety measures in a laboratory setting.

References

Troubleshooting & Optimization

Improving yield and selectivity in (2-Methoxyethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxyethyl)benzene, a key intermediate in various industries including pharmaceuticals and fragrances.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and selectivity.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Deprotonation (Williamson Ether Synthesis) The base used may not be strong enough to fully deprotonate the starting alcohol (e.g., 2-phenylethanol).[1] Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonates the alcohol.[1][2] Ensure anhydrous (dry) solvents such as DMF or THF are used with strong bases.[1]
Poor Catalyst Activity (Green Synthesis) The solid base catalyst (e.g., Li/MgO) may have low surface area or inactive sites. Ensure the catalyst is properly synthesized and activated. For Li/MgO prepared by combustion, irregular morphology with a uniform particle size of 20-100 nm is characteristic of an active catalyst.[3] Consider optimizing catalyst loading; a study showed 1.33 x 10⁻² g/cm³ to be optimal.[3][4]
Mass Transfer Limitations In heterogeneous catalysis (e.g., using Li/MgO), inadequate mixing can limit the reaction rate. Increase the agitation speed. A study found that increasing the speed from 800 to 1000 rpm improved the reaction rate by overcoming external mass transfer resistance.[3]
Reaction Temperature Too Low The reaction may require higher temperatures to proceed at a reasonable rate. For the green synthesis using DMC, a temperature of 180 °C was found to be optimal.[3][4] For the Williamson synthesis, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[1]
Deactivated Aromatic Ring (Friedel-Crafts) While less common for this specific synthesis, if attempting a Friedel-Crafts type reaction, strongly deactivating groups on the benzene (B151609) ring will prevent the reaction from occurring.[5]

Issue 2: Poor Selectivity and Formation of Side Products

Potential Cause Recommended Solution
E2 Elimination (Williamson Ether Synthesis) The alkoxide is acting as a base rather than a nucleophile, causing elimination of the alkylating agent.[1] This is more common with sterically hindered or secondary/tertiary alkyl halides.[2][6] Use a less sterically hindered base (e.g., K₂CO₃) or run the reaction at a lower temperature for a longer duration to favor the Sₙ2 pathway.[1]
C-Alkylation vs. O-Alkylation The phenoxide nucleophile can react at the carbon atoms of the benzene ring instead of the oxygen atom.[1] Milder reaction conditions generally favor O-alkylation. Altering the solvent and the counter-ion (by changing the base) can also influence the O- vs. C-alkylation ratio.[1]
Polyalkylation (Friedel-Crafts Alkylation) The initial alkylation product is more reactive than the starting material, leading to multiple alkylations.[5] This is a significant limitation of Friedel-Crafts alkylation and a reason why it's less suitable for this synthesis. Friedel-Crafts acylation, followed by reduction, can be an alternative to avoid this.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory methods are the Williamson ether synthesis and greener catalytic approaches. The Williamson method involves the reaction of an alkoxide with an alkyl halide.[2][6] A greener alternative utilizes 2-phenylethanol (B73330) and dimethyl carbonate (DMC) as a methylating agent with a solid base catalyst like Li/MgO.[3][4] Industrial processes may involve the reaction of phenols with 2-chloroethyl methyl ether under pressure.[7]

Q2: How can I achieve high yield and selectivity in the green synthesis of this compound?

A2: A study using a Li/MgO catalyst with dimethyl carbonate (DMC) achieved a 95% conversion of 2-phenylethanol with 98% selectivity for this compound.[3][4] The optimal conditions were found to be a temperature of 180 °C, a catalyst loading of 1.33 x 10⁻² g/cm³, a 1:10.5 mole ratio of 2-phenylethanol to DMC, and an agitation speed of 1000 rpm.[3][4]

Q3: What is the role of the base in the Williamson ether synthesis for this compound?

A3: The base is crucial for deprotonating the hydroxyl group of the starting alcohol (e.g., 2-phenylethanol) to form the nucleophilic alkoxide ion.[1] The choice of base can significantly impact the reaction's success. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly when milder conditions are required to prevent side reactions.[1][7]

Q4: What are the typical solvents used in the Williamson ether synthesis of this compound?

A4: Anhydrous polar aprotic solvents are typically used to prevent side reactions and to effectively solvate the alkoxide.[8] Common choices include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1]

Q5: How can I purify the final this compound product?

A5: After the reaction, a standard workup procedure is typically followed, which may include quenching the reaction, extraction with an organic solvent (like ethyl acetate), and washing with brine.[1][9] If unreacted phenol (B47542) starting material remains, it can be removed by extraction with a strong base like aqueous sodium hydroxide.[7] For high purity, the crude product can be purified by fractional distillation or column chromatography.[7][9]

Experimental Protocols

Protocol 1: Green Synthesis using Li/MgO Catalyst

This protocol is based on the work by Yadav and Surve, which provides an environmentally friendly route to this compound.[3]

Materials:

  • 2-Phenyl ethanol (B145695) (2-PE)

  • Dimethyl carbonate (DMC)

  • 0.1% Li/MgO catalyst

  • High-pressure reactor with a magnetic stirrer

Procedure:

  • Charge the high-pressure reactor with 2-phenyl ethanol and dimethyl carbonate in a 1:10.5 molar ratio.

  • Add the 0.1% Li/MgO catalyst to the mixture. The recommended catalyst loading is 1.33 x 10⁻² g/cm³.

  • Seal the reactor and start agitation at 1000 rpm to ensure a homogenous mixture and overcome mass transfer limitations.

  • Heat the reactor to 180 °C and maintain this temperature for the duration of the reaction (typically several hours).

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

  • Upon completion, cool the reactor to room temperature and depressurize.

  • Separate the catalyst from the product mixture by filtration.

  • The product can be purified from the excess DMC and byproducts by fractional distillation.

Protocol 2: Williamson Ether Synthesis using Sodium Hydride

This protocol is a standard laboratory procedure for the Williamson ether synthesis.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I) or another suitable methylating agent

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stir bar and a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material. Gentle heating may be applied to accelerate the reaction.

  • Carefully quench the reaction by the slow, dropwise addition of ice-cold water or saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Parameter Green Synthesis (Li/MgO) [3][4]Williamson Ether Synthesis [1][8]
Starting Materials 2-Phenyl ethanol, Dimethyl carbonate2-Phenylethanol, Methyl halide/sulfate
Catalyst/Reagent 0.1% Li/MgOStrong base (e.g., NaH, KH)
Solvent Dimethyl carbonate (acts as reagent and solvent)Anhydrous THF or DMF
Temperature 180 °C0 °C to Room Temperature (or gentle heating)
Typical Yield 95% conversion, 98% selectivity>90% (Isolated)
Key Advantages Environmentally friendly, high selectivityRobust, widely applicable, high yield
Key Disadvantages Requires high temperature and pressureUse of hazardous reagents (NaH, methyl iodide)

Visual Diagrams

experimental_workflow_green_synthesis start Start reactants Charge Reactor: - 2-Phenyl Ethanol - Dimethyl Carbonate - Li/MgO Catalyst start->reactants reaction Run Reaction: - 180 °C - 1000 rpm - Monitor by GC reactants->reaction cooldown Cool and Depressurize reaction->cooldown filtration Filter to Remove Catalyst cooldown->filtration purification Purify by Distillation filtration->purification product Product: This compound purification->product experimental_workflow_williamson_synthesis start Start deprotonation Deprotonation: - 2-Phenylethanol in THF - Add NaH at 0°C - Warm to RT start->deprotonation alkylation Alkylation: - Cool to 0°C - Add Methyl Iodide - Stir at RT deprotonation->alkylation quench Quench Reaction (Ice-cold water) alkylation->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry and Purify (Column Chromatography) extraction->purification product Product: This compound purification->product troubleshooting_low_yield issue Low or No Yield cause1 Inefficient Deprotonation (Williamson) issue->cause1 cause2 Poor Catalyst Activity (Green Synthesis) issue->cause2 cause3 Low Reaction Temperature issue->cause3 solution1 Use Stronger Base (NaH) Ensure Anhydrous Conditions cause1->solution1 solution2 Optimize Catalyst Prep/Loading Increase Agitation Speed cause2->solution2 solution3 Increase Reaction Temperature (e.g., 180°C for Green, 50°C for Williamson) cause3->solution3

References

Identifying side products in the synthesis of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound, also known as phenyl ethyl methyl ether (PEME), are the Williamson ether synthesis and methylation using dimethyl carbonate (DMC).[1][2]

Q2: What are the potential side products in the Williamson ether synthesis of this compound?

A2: In the Williamson ether synthesis, where 2-phenylethanol (B73330) is deprotonated to its alkoxide and reacted with a methyl halide, the primary side reaction is E2 elimination, which would yield styrene (B11656). However, with a methyl halide, the SN2 reaction is strongly favored.[3][4][5][6] Other potential impurities include unreacted 2-phenylethanol and the product of its self-condensation, bis(2-phenylethyl) ether, especially if reaction temperatures are high. If a protic solvent like ethanol (B145695) is used, ethyl methyl ether could also be formed as a side product.[7]

Q3: What are the side products when using dimethyl carbonate (DMC) for the synthesis?

A3: The synthesis of this compound using dimethyl carbonate and a solid base catalyst is a highly selective process.[1][2] The main co-products are carbon dioxide and methanol (B129727).[1][2] Under optimized conditions, selectivity for the desired ether can reach up to 98%, minimizing the formation of other side products.[1][2]

Q4: How can I minimize the formation of side products?

A4: To minimize side products in the Williamson ether synthesis, use a methyl halide as the methylating agent and an aprotic solvent.[3][4] For the dimethyl carbonate method, optimizing reaction parameters such as temperature, catalyst loading, and reactant molar ratio is crucial for achieving high selectivity.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete deprotonation of 2-phenylethanol (Williamson synthesis).Ensure the use of a strong, non-nucleophilic base like sodium hydride and anhydrous conditions.
Inefficient methylation.Use a reactive methylating agent like methyl iodide or dimethyl sulfate. In the DMC method, ensure the catalyst is active.
Loss of product during workup.Optimize extraction and distillation procedures. This compound is volatile.
Presence of styrene as a major byproduct E2 elimination is competing with SN2 substitution (Williamson synthesis).[3][6]Use a methyl halide, which is less sterically hindered and favors SN2. Avoid bulky bases and high reaction temperatures.[4][5]
Presence of unreacted 2-phenylethanol Insufficient amount of methylating agent or base.Use a slight excess of the methylating agent and ensure complete deprotonation of the alcohol.
Short reaction time or low temperature.Increase the reaction time and/or temperature according to the experimental protocol.
Formation of bis(2-phenylethyl) ether Self-condensation of 2-phenylethanol.This can occur at high temperatures under basic conditions. Optimize the reaction temperature to favor methylation over self-condensation.

Data on Side Products

Synthesis Method Potential Side Products Typical Yield of Main Product Notes
Williamson Ether Synthesis Styrene, bis(2-phenylethyl) ether, unreacted 2-phenylethanol.45-60%[8]Yields can be variable. Side product formation is dependent on reaction conditions.
Dimethyl Carbonate (DMC) Method Methanol, Carbon Dioxide (as co-products).Up to 95% conversion with 98% selectivity.[1][2]Considered a "green" and highly efficient method.

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 2-phenylethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, add 2-phenylethanol dissolved in anhydrous THF.

  • Carefully add sodium hydride to the solution at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Let the reaction stir at room temperature overnight under a nitrogen atmosphere.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation.

Synthesis of this compound using Dimethyl Carbonate (DMC)

This protocol is based on a literature procedure.[1]

Materials:

  • 2-phenylethanol

  • Dimethyl carbonate (DMC)

  • 0.1% Li/MgO catalyst

  • High-pressure autoclave with a stirrer

Procedure:

  • Charge the autoclave with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio of 2-phenylethanol to DMC), and the Li/MgO catalyst (1.33 x 10-2 g/cm3).[1]

  • Seal the reactor and start stirring (e.g., 1000 rpm).

  • Heat the reactor to 180 °C.[1]

  • Maintain these conditions for the required reaction time (monitor by GC).

  • After the reaction is complete, cool down the reactor and vent any excess pressure.

  • Filter the catalyst from the reaction mixture.

  • Isolate the product by fractional distillation to separate it from excess DMC and the methanol co-product.

Visualizations

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_dmc Dimethyl Carbonate (DMC) Method PE 2-Phenylethanol Alkoxide Sodium 2-phenylethoxide PE->Alkoxide NaH Product_W This compound Alkoxide->Product_W SN2 Styrene Styrene (Side Product) Alkoxide->Styrene E2 (minor) MeI Methyl Iodide MeI->Product_W PE_DMC 2-Phenylethanol Product_DMC This compound PE_DMC->Product_DMC DMC Dimethyl Carbonate DMC->Product_DMC Li/MgO, 180°C Methanol Methanol (Co-product) Product_DMC->Methanol CO2 CO2 (Co-product) Product_DMC->CO2

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Method Which synthesis method was used? Start->Check_Method Williamson Williamson Ether Synthesis Check_Method->Williamson Williamson DMC DMC Method Check_Method->DMC DMC Check_Impurity_W Identify major impurity Williamson->Check_Impurity_W Check_Impurity_DMC Identify major impurity DMC->Check_Impurity_DMC Unreacted_SM_W Unreacted 2-Phenylethanol Check_Impurity_W->Unreacted_SM_W Starting Material Styrene_W Styrene Check_Impurity_W->Styrene_W Styrene Other_W Other Impurities Check_Impurity_W->Other_W Other Solution_SM_W Increase base/methylating agent amount or reaction time/temp. Unreacted_SM_W->Solution_SM_W Solution_Styrene_W Use methyl halide, avoid bulky base and high temp. Styrene_W->Solution_Styrene_W Solution_Other_W Check solvent purity and reaction temp. Other_W->Solution_Other_W Unreacted_SM_DMC Unreacted Starting Material Check_Impurity_DMC->Unreacted_SM_DMC Unreacted SM Solution_SM_DMC Optimize temp., catalyst loading, or reaction time. Unreacted_SM_DMC->Solution_SM_DMC

References

How to remove unreacted starting materials from (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxyethyl)benzene. Our aim is to offer practical solutions to common issues encountered during the purification process, specifically focusing on the removal of unreacted starting materials.

Troubleshooting Guide: Isolating Pure this compound

Impurities in your final product can significantly impact downstream applications. This guide provides a systematic approach to identifying and removing common unreacted starting materials from your this compound sample.

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting cluster_start Initial State cluster_analysis Problem Identification cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound (Post-Synthesis) Analysis Identify Potential Starting Materials as Impurities Start->Analysis Characterize crude mixture (e.g., GC-MS, NMR) Liquid_Extraction Liquid-Liquid Extraction (for polar impurities) Analysis->Liquid_Extraction Polar impurities detected (e.g., Phenol (B47542), 2-Phenylethanol) Distillation Fractional Distillation (for volatile impurities) Analysis->Distillation Significant boiling point difference Chromatography Column Chromatography (for close-boiling impurities) Analysis->Chromatography Similar boiling points or non-volatile impurities Liquid_Extraction->Distillation Further purification needed Liquid_Extraction->Chromatography Further purification needed End Pure this compound Liquid_Extraction->End Sufficiently pure Distillation->End Successful separation Chromatography->End Successful separation

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I might find in my crude this compound?

A1: The most common synthetic routes to this compound involve the reaction of a phenethyl source with a methylating agent. Therefore, you can anticipate the presence of the following starting materials in your crude product:

  • From Williamson Ether Synthesis: 2-Phenylethanol (B73330) and a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

  • From Phenol Alkylation: Phenol and 2-chloroethyl methyl ether or 2-bromoethyl methyl ether.[1]

  • Using Dimethyl Carbonate: 2-Phenylethanol and dimethyl carbonate.[2]

Q2: I suspect my this compound is contaminated with 2-phenylethanol. What is the best way to remove it?

A2: Due to the significant difference in their boiling points, fractional distillation is a highly effective method for separating this compound from 2-phenylethanol. 2-phenylethanol has a much higher boiling point than this compound, so it will remain in the distillation flask while your desired product distills over. For trace amounts of 2-phenylethanol, a simple aqueous wash may also be effective as 2-phenylethanol has some water solubility due to its hydroxyl group.[2][3]

Q3: How can I remove phenolic impurities from my product?

A3: Phenol is acidic and can be readily removed by a liquid-liquid extraction with a basic aqueous solution, such as 5-10% aqueous sodium hydroxide (B78521). The phenol will be deprotonated to form sodium phenoxide, which is highly soluble in the aqueous layer and can be separated from the organic layer containing your product.[4][5][6][7][8] It is crucial to then wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to remove residual water.

Q4: My crude product contains impurities with boiling points very close to this compound. What purification technique should I use?

A4: When fractional distillation is not efficient due to close boiling points, flash column chromatography is the recommended method. By selecting an appropriate solvent system (eluent), you can separate compounds based on their different polarities and affinities for the stationary phase (e.g., silica (B1680970) gel).

Quantitative Data: Physical Properties of this compound and Potential Impurities

The following table summarizes key physical properties to aid in selecting the appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₉H₁₂O136.19172.3 - 1900.938 - 0.95
2-PhenylethanolC₈H₁₀O122.16219 - 2211.020
Dimethyl CarbonateC₃H₆O₃90.08901.069
PhenolC₆H₆O94.11181.71.07
2-Chloroethyl methyl etherC₃H₇ClO94.5489 - 921.030 - 1.04

Note: Boiling points and densities can vary slightly based on pressure and purity.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities (e.g., Phenol) by Liquid-Liquid Extraction

This protocol describes the removal of acidic impurities from an organic phase into an aqueous basic solution.

Experimental Workflow for Liquid-Liquid Extraction

Extraction_Workflow Start Crude this compound in an organic solvent Add_Base Add 5-10% aq. NaOH to separatory funnel Start->Add_Base Shake_Vent Stopper, shake gently, and vent frequently Add_Base->Shake_Vent Separate_Layers Allow layers to separate Shake_Vent->Separate_Layers Drain_Aqueous Drain the lower aqueous layer (contains sodium phenoxide) Separate_Layers->Drain_Aqueous Wash_Brine Wash organic layer with brine Drain_Aqueous->Wash_Brine Dry_Organic Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ Wash_Brine->Dry_Organic Filter Filter to remove drying agent Dry_Organic->Filter Evaporate Evaporate solvent (rotary evaporator) Filter->Evaporate End Pure this compound Evaporate->End

Caption: Workflow for removing acidic impurities via extraction.

Methodology:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of 5-10% aqueous sodium hydroxide solution to the separatory funnel.

  • Stopper the funnel and shake gently, inverting the funnel and periodically venting to release any pressure buildup.

  • Allow the two layers to fully separate. The less dense organic layer will typically be on top, but this should be confirmed.

  • Carefully drain the lower aqueous layer, which now contains the deprotonated phenolic impurity.

  • Wash the remaining organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and sodium hydroxide.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry flask and add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from starting materials with significantly different boiling points.

Methodology:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

  • Place the crude this compound mixture in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the top of the fractionating column. The temperature should rise and stabilize at the boiling point of the more volatile component.

  • Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the pure compound.

  • If separating from a less volatile impurity, the temperature will rise again after the desired product has distilled over, indicating the start of the distillation of the higher-boiling component. At this point, stop the distillation or change the receiving flask.

Protocol 3: Purification by Flash Column Chromatography

This protocol is ideal for separating compounds with similar boiling points or for removing non-volatile impurities.

Methodology:

  • Select an appropriate solvent system (eluent) by performing thin-layer chromatography (TLC) on the crude mixture. The ideal eluent should provide good separation of the desired product from the impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

  • Collect fractions in separate test tubes.

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.

References

Challenges in scaling up laboratory synthesis of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of (2-Methoxyethyl)benzene.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you might encounter during your experiments in a question-and-answer format.

I. Williamson Ether Synthesis Route

The Williamson ether synthesis is a common method for preparing ethers. In the context of this compound, this typically involves the reaction of a 2-phenylethanol (B73330) salt (alkoxide) with a methylating agent.

Q1: My Williamson ether synthesis of this compound is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 2-Phenylethanol: The first step is the formation of the 2-phenylethoxide. If the base used is not strong enough or is used in insufficient quantity, the starting alcohol will not be fully converted to the nucleophilic alkoxide.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.[1] Use a slight excess (e.g., 1.2 equivalents) of the base. Ensure you are using anhydrous (dry) solvents such as THF or DMF, as the presence of water will consume the base.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.

    • Solution: The reaction is typically conducted at temperatures ranging from 50 to 100°C.[2] Gently heating the reaction mixture can increase the rate. However, excessively high temperatures can promote side reactions.

  • Choice of Methylating Agent: The reactivity of the methylating agent is crucial.

    • Solution: Methyl iodide (CH₃I) is a highly reactive and common choice.[3] Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is another effective option.

  • Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. Reactions are typically complete within 1 to 8 hours.[2]

Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?

A2: The primary byproduct in a Williamson ether synthesis involving a primary alcohol like 2-phenylethanol is typically from a competing elimination reaction, although with a primary substrate this is less of an issue than with secondary or tertiary halides. Another potential issue is the quality of reagents.

  • Styrene Formation (Elimination): While less likely with a primary substrate, the alkoxide can act as a base and promote the elimination of the methylating agent or the starting material if it has been converted to a halide or sulfonate.

    • Solution: Maintain a controlled reaction temperature, as lower temperatures generally favor the Sₙ2 reaction over elimination.[4]

  • Byproducts from Reagent Decomposition: Impurities in the starting materials or solvent can lead to unwanted side reactions.

    • Solution: Use high-purity, anhydrous solvents and fresh or properly stored reagents.

Q3: I am having difficulty purifying my this compound from the reaction mixture. What is the recommended procedure?

A3: Purification is typically achieved through a combination of extraction and distillation.

  • Aqueous Workup: After the reaction is complete, it is quenched with water or a dilute acid. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and then brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

II. Green Synthesis Route using Li/MgO Catalyst

This environmentally friendly method utilizes 2-phenylethanol and dimethyl carbonate (DMC) as a methylating agent in the presence of a solid Li/MgO catalyst.[5]

Q1: My reaction using the Li/MgO catalyst is showing low conversion of 2-phenylethanol. What are the critical parameters to check?

A1: The efficiency of this catalytic system is highly dependent on the reaction conditions.

  • Catalyst Activity: The preparation and activation of the Li/MgO catalyst are crucial for its performance.

    • Solution: Ensure the catalyst is prepared correctly via the combustion method and is properly activated.[5]

  • Reaction Temperature: This reaction requires a relatively high temperature to proceed efficiently.

    • Solution: The optimal reaction temperature is reported to be 180°C.[5]

  • Reactant Molar Ratio: An excess of the methylating agent is necessary to drive the reaction to completion.

    • Solution: A 2-phenylethanol to dimethyl carbonate molar ratio of 1:10.5 is recommended.[5]

  • Stirring Speed: In a heterogeneous catalytic system, mass transfer can be a limiting factor.

    • Solution: A high stirring speed (e.g., 1000 rpm) is necessary to ensure good contact between the reactants and the solid catalyst.[5]

Q2: The selectivity towards this compound is lower than expected. What could be the issue?

A2: The selectivity of this reaction is generally high (around 98%).[5] If you are observing lower selectivity, consider the following:

  • Catalyst Purity: Impurities in the catalyst could lead to side reactions.

  • Reaction Temperature: While a high temperature is required for conversion, excessively high temperatures could potentially lead to decomposition or side reactions. Adhere to the optimized temperature of 180°C.[5]

III. Friedel-Crafts Alkylation Route

Q1: Can I synthesize this compound using a Friedel-Crafts alkylation of benzene (B151609) with a 2-methoxyethyl halide?

A1: While theoretically possible, the Friedel-Crafts alkylation with primary alkyl halides like 2-methoxyethyl chloride is highly prone to carbocation rearrangement.[6][7][8] The initially formed primary carbocation can rearrange to a more stable secondary carbocation, which would lead to the formation of undesired isomeric products. Therefore, this method is generally not recommended for the clean synthesis of this compound. Friedel-Crafts acylation followed by reduction is a more reliable way to introduce a straight-chain alkyl group onto a benzene ring, but this would involve more steps for the synthesis of an ether.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic routes discussed.

ParameterWilliamson Ether Synthesis (Typical)Green Synthesis (Li/MgO Catalyst)
Starting Materials 2-Phenylethanol, Methylating Agent (e.g., CH₃I)2-Phenylethanol, Dimethyl Carbonate (DMC)
Base/Catalyst Strong Base (e.g., NaH)0.1% Li/MgO
Solvent Anhydrous THF or DMFDimethyl Carbonate (acts as solvent and reagent)
Reaction Temperature 50 - 100 °C180 °C[5]
Reaction Time 1 - 8 hours[2]Not specified, but likely several hours
Conversion of 2-Phenylethanol High (typically >90%)95%[5]
Selectivity for this compound High98%[5]
Typical Yield >90% (Isolated)[3]High (based on high conversion and selectivity)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a standard procedure for Williamson ether synthesis.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride. The addition should be dropwise to control the evolution of hydrogen gas.

  • Alkoxide Formation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel. Add diethyl ether and water and separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Green Synthesis of this compound using Li/MgO Catalyst

This protocol is based on the work by Tambe and Yadav (2017).[5]

Materials:

  • 2-Phenylethanol

  • Dimethyl carbonate (DMC)

  • 0.1% Li/MgO catalyst

Procedure:

  • Reaction Setup: In a high-pressure autoclave equipped with a mechanical stirrer, add 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.

  • Catalyst Addition: Add the 0.1% Li/MgO catalyst to the reaction mixture. The catalyst loading should be 1.33 x 10⁻² g/cm³.

  • Reaction: Seal the autoclave and heat the reaction mixture to 180°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).

  • Workup and Purification: After the reaction is complete (as determined by GC analysis showing >95% conversion of 2-phenylethanol), cool the reactor to room temperature. Filter the reaction mixture to remove the solid catalyst. The excess dimethyl carbonate can be removed by distillation. The resulting crude product can be further purified by fractional distillation under reduced pressure.

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Start Add NaH to Anhydrous THF Add NaH to Anhydrous THF Start->Add NaH to Anhydrous THF Cool to 0 C Cool to 0°C Add NaH to Anhydrous THF->Cool to 0 C Add 2-Phenylethanol Solution Slowly add 2-Phenylethanol solution in THF Cool to 0 C->Add 2-Phenylethanol Solution Stir at 0 C then RT Stir at 0°C then warm to RT Add 2-Phenylethanol Solution->Stir at 0 C then RT Add Methyl Iodide Cool to 0°C and add Methyl Iodide Stir at 0 C then RT->Add Methyl Iodide React at RT React at RT for 2-6h (Monitor by TLC) Add Methyl Iodide->React at RT Quench with NH4Cl Quench with aq. NH4Cl React at RT->Quench with NH4Cl Extract with Ether Extract with Diethyl Ether Quench with NH4Cl->Extract with Ether Wash with Water and Brine Wash with Water and Brine Extract with Ether->Wash with Water and Brine Dry Organic Layer Dry over Na2SO4 Wash with Water and Brine->Dry Organic Layer Concentrate Concentrate in vacuo Dry Organic Layer->Concentrate Fractional Distillation Fractional Distillation Concentrate->Fractional Distillation Product This compound Fractional Distillation->Product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Green_Synthesis Green Synthesis Workflow Start Start Charge_Autoclave Charge Autoclave with 2-Phenylethanol, DMC, and Li/MgO Catalyst Start->Charge_Autoclave Heat_and_Stir Heat to 180°C with vigorous stirring (1000 rpm) Charge_Autoclave->Heat_and_Stir Monitor_Reaction Monitor reaction by GC Heat_and_Stir->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Reaction Complete Filter_Catalyst Filter to remove catalyst Cool_Down->Filter_Catalyst Remove_DMC Remove excess DMC by distillation Filter_Catalyst->Remove_DMC Fractional_Distillation Fractional Distillation Remove_DMC->Fractional_Distillation Product This compound Fractional_Distillation->Product

Caption: Experimental workflow for the green synthesis of this compound.

Friedel_Crafts_Logic Friedel-Crafts Alkylation Logic Start Synthesize this compound via Friedel-Crafts? Primary_Halide Use Benzene and 2-Methoxyethyl Halide Start->Primary_Halide Carbocation_Rearrangement High probability of Carbocation Rearrangement Primary_Halide->Carbocation_Rearrangement Mixture_of_Products Formation of undesired isomeric products Carbocation_Rearrangement->Mixture_of_Products Not_Recommended Method Not Recommended Mixture_of_Products->Not_Recommended

Caption: Logical relationship explaining the limitation of Friedel-Crafts alkylation.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of (2-Methoxyethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC and why is it a problem for the analysis of this compound?

A1: In an ideal GC analysis, the chromatographic peak for a compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's back end is broader than the front. For this compound, which possesses a moderately polar ether group and an aromatic ring, this can be a common issue. This asymmetry is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and ultimately compromise the quantitative accuracy of your results.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for a compound like this compound often stem from interactions with active sites within the GC system or suboptimal analytical conditions. Key factors include:

  • Active Sites: The ether oxygen in this compound can interact with active silanol (B1196071) groups present in the injector liner, the front of the GC column, or glass wool packing. These interactions can cause some molecules to be retained longer, leading to a "tail."

  • Column Polarity Mismatch: As a moderately polar compound, using a GC column with a stationary phase that is not well-suited for its polarity can result in poor peak shape.

  • Suboptimal Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of the analyte, causing band broadening and peak tailing.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create new active sites or obstruct the sample path.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic approach is the most efficient way to pinpoint the cause of peak tailing. Start with the simplest and most common solutions first:

  • Inlet Maintenance: Begin by replacing the inlet liner and septum. This is a frequent source of activity and contamination.

  • Column Trimming: If inlet maintenance doesn't resolve the issue, trim a small section (10-20 cm) from the front of the column to remove any accumulated contaminants or damaged stationary phase.[1]

  • Method Parameter Review: If the problem persists, a more thorough investigation of your GC method parameters, such as inlet temperature and carrier gas flow rate, is necessary.

Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to address specific issues that can cause peak tailing during the analysis of this compound.

Guide 1: Addressing Active Sites in the GC System

Q: My this compound peak is consistently tailing. How can I determine if active sites are the cause and what should I do?

A: Active sites are a very common cause of peak tailing for moderately polar compounds like this compound. These sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.

Troubleshooting Workflow for Active Sites:

start Peak Tailing Observed check_liner Inspect and Replace Inlet Liner & Septum start->check_liner use_deactivated Use a Deactivated Liner (e.g., Siltek-treated) check_liner->use_deactivated If tailing persists problem_solved Problem Resolved check_liner->problem_solved If tailing is gone trim_column Trim 10-20 cm from Column Inlet use_deactivated->trim_column If tailing persists use_deactivated->problem_solved If tailing is gone check_column_health Evaluate Column Health (Consider replacement) trim_column->check_column_health If tailing persists trim_column->problem_solved If tailing is gone

Caption: Troubleshooting workflow for addressing active sites.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Turn off the heated zones of the GC (inlet and oven) and allow them to cool to a safe temperature.

  • Turn Off Gas: Shut off the carrier gas supply to the instrument.

  • Remove Old Septum and Liner: Carefully remove the septum nut and the old septum. Use forceps to gently remove the inlet liner.

  • Install New Liner and Septum: Wearing clean, lint-free gloves, insert a new, deactivated liner. Place a new septum in the septum nut and reassemble the inlet. Do not overtighten the nut.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Conditioning: Heat the inlet to the method temperature and allow it to equilibrate. It is good practice to perform a blank run to ensure the system is clean.

Guide 2: Optimizing GC Method Parameters

Q: I have performed inlet maintenance and column trimming, but the peak tailing for this compound persists. Could my GC method be the issue?

A: Yes, suboptimal GC method parameters can significantly contribute to peak tailing. For a moderately polar compound like this compound, the inlet temperature, oven temperature program, and carrier gas flow rate are critical.

Logical Relationship of Method Parameters to Peak Shape:

suboptimal_method Suboptimal GC Method inlet_temp Inlet Temperature suboptimal_method->inlet_temp oven_program Oven Temperature Program suboptimal_method->oven_program flow_rate Carrier Gas Flow Rate suboptimal_method->flow_rate peak_tailing Peak Tailing inlet_temp->peak_tailing Too low oven_program->peak_tailing Ramp too slow flow_rate->peak_tailing Too low

Caption: Impact of GC method parameters on peak tailing.

Data Presentation: Impact of GC Parameters on Peak Shape

ParameterSuboptimal SettingExpected Effect on Tailing Factor (Tf) for this compoundRationale
Inlet Temperature Too Low (e.g., < 200 °C)Increased TfIncomplete and slow vaporization leads to band broadening in the inlet.
Optimal (e.g., 250 °C)Minimized TfEnsures rapid and complete vaporization of the analyte.
Too High (e.g., > 300 °C)May increase if thermal degradation occursPotential for analyte degradation, although this compound is relatively stable.
Carrier Gas Flow Rate Too LowIncreased TfSlower flow allows for more interaction with active sites and increased diffusion.
OptimalMinimized TfEfficiently sweeps the analyte through the system, minimizing unwanted interactions.
Too HighMay lead to peak broadening and loss of resolutionReduces the time for partitioning between the mobile and stationary phases, affecting separation efficiency.
Oven Temperature Program Initial Temp Too HighMay cause peak fronting or splittingInsufficient focusing of the analyte at the head of the column.
Ramp Rate Too SlowCan lead to broader peaks (though not necessarily tailing)Increased time on the column can lead to band broadening due to diffusion.

Experimental Protocol: Example GC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • GC System: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar to mid-polar column.

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 210 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector: FID

  • Detector Temperature: 280 °C

Note: This is a general guide. The optimal conditions should be determined experimentally.

Guide 3: Column Selection and Care

Q: Could the type of GC column I'm using be the reason for peak tailing with this compound?

A: Absolutely. The choice of GC column is critical for achieving good peak shape. This compound is a moderately polar compound due to the ether linkage. Using a column with a stationary phase that is either too non-polar or too polar can result in poor peak symmetry.

Column Selection and Maintenance Workflow:

start Persistent Peak Tailing check_polarity Verify Column Polarity (Mid-polar recommended) start->check_polarity check_installation Check Column Installation (Proper depth and cut) check_polarity->check_installation If polarity is appropriate problem_solved Problem Resolved check_polarity->problem_solved If new column resolves column_bakeout Perform Column Bakeout check_installation->column_bakeout If installation is correct check_installation->problem_solved If re-installation resolves replace_column Replace Column column_bakeout->replace_column If tailing persists column_bakeout->problem_solved If bakeout resolves

Caption: Workflow for addressing column-related peak tailing.

Column Selection Recommendations for this compound:

Column TypeStationary PhasePolaritySuitability for this compound
Standard Non-Polar 5% Phenyl Polysiloxane (e.g., DB-5, HP-5)LowGenerally suitable and a good starting point. May show some tailing if active sites are present.
Mid-Polar 35% Phenyl Polysiloxane (e.g., DB-35)IntermediateOften a good choice to improve peak shape for moderately polar compounds.
Polar (WAX) Polyethylene Glycol (e.g., DB-WAX)HighMay be too polar, potentially leading to excessive retention and peak broadening.

Experimental Protocol: Column Trimming

  • Cool Down and Turn Off Gas: Follow the same initial steps as for inlet maintenance.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Score and Break: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the polyimide coating of the column about 10-20 cm from the inlet end. Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards. If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet and detector according to the manufacturer's instructions, ensuring the correct installation depth.

  • Leak Check and Condition: Perform a leak check and condition the column by running it at a high temperature (below its maximum limit) for a short period to remove any contaminants.

References

Preventing byproduct formation in the methylation of 2-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-phenylethanol (B73330). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the methylation of 2-phenylethanol?

A1: The most prevalent laboratory method for methylating 2-phenylethanol to produce 2-phenylethyl methyl ether (PEME) is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent in an SN2 reaction.[1]

Q2: What are the primary byproducts to anticipate in this reaction?

A2: The formation of byproducts is highly dependent on the reaction conditions.

  • Elimination Products: While the Williamson ether synthesis can compete with an E2 elimination reaction, this is less of a concern when using a primary alcohol like 2-phenylethanol and a methyl halide.[1]
  • Self-Condensation: Under certain conditions, particularly at higher temperatures, there is a possibility of self-condensation of 2-phenylethanol to form bis(2-phenylethyl) ether.
  • Byproducts from the Methylating Agent: Some methylating agents can have their own side reactions. For instance, dimethyl sulfate (B86663) can also react with residual water.[2]

Q3: How does the choice of base and methylating agent impact the reaction?

A3: The selection of reagents is critical for a successful reaction.

  • Base: A strong base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common choice for generating the alkoxide irreversibly.[3] Milder bases like potassium carbonate (K₂CO₃) can also be effective, often requiring heating.[4]
  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and common methylating agent.[5] Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic option.[2][6] For a greener approach, dimethyl carbonate (DMC) can be used, which is less toxic and can give high selectivity with the appropriate catalyst.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity to fully deprotonate the 2-phenylethanol.1. Ensure at least one equivalent of a strong base like NaH is used. If using a weaker base like K₂CO₃, ensure it is finely powdered and consider increasing the reaction temperature.
2. Inactive Methylating Agent: The methylating agent may have degraded due to improper storage or age.2. Use a fresh bottle of the methylating agent. Methyl iodide should be stored in a dark bottle to prevent degradation.
3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.3. If using a less reactive system (e.g., K₂CO₃/acetone), gently reflux the reaction mixture.
Formation of Significant Byproducts 1. Excess Methylating Agent or Prolonged Reaction Time: This can lead to side reactions if any other reactive functional groups are present.1. Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction progress by TLC or GC and stop it upon consumption of the starting material.
2. High Reaction Temperature: Elevated temperatures can favor elimination or self-condensation reactions.2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaH, the reaction can often be run at room temperature after the initial deprotonation.
Difficulty in Product Isolation 1. Emulsion during Workup: The presence of both organic and aqueous layers with similar densities can lead to the formation of emulsions.1. Add brine (saturated NaCl solution) during the aqueous workup to help break the emulsion by increasing the ionic strength of the aqueous layer.
2. Co-elution during Chromatography: The product and non-polar byproducts may have similar polarities.2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can improve separation.

Experimental Protocols

Protocol 1: Classic Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide

This protocol is a representative method for the methylation of 2-phenylethanol.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen ceases.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add methyl iodide (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Green Synthesis using Dimethyl Carbonate and Li/MgO Catalyst

This protocol offers an environmentally benign alternative with high selectivity.

Materials:

  • 2-Phenylethanol

  • Dimethyl carbonate (DMC)

  • Li/MgO catalyst

Procedure:

  • In a suitable reactor, combine 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.[8]

  • Add the Li/MgO catalyst at a loading of 1.33 x 10⁻² g/cm³.[8]

  • Heat the reaction mixture to 180 °C with vigorous stirring (e.g., 1000 rpm).[8]

  • Maintain these conditions and monitor the reaction for the conversion of 2-phenylethanol.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The excess dimethyl carbonate can be removed by distillation to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylethyl Methyl Ether

ParameterProtocol 1: Williamson Ether SynthesisProtocol 2: Green Synthesis[8]
Methylating Agent Methyl IodideDimethyl Carbonate
Base/Catalyst Sodium HydrideLi/MgO
Solvent Anhydrous THFDimethyl Carbonate (also acts as solvent)
Temperature 0 °C to Room Temperature180 °C
Conversion Typically high95%
Selectivity Good to high, dependent on conditions98%

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products 2_phenylethanol 2-Phenylethanol byproduct Byproduct (e.g., Bis(2-phenylethyl) ether) 2_phenylethanol->byproduct Self-condensation (side reaction) alkoxide 2-Phenylethoxide 2_phenylethanol->alkoxide + Base - H+ methyl_halide Methylating Agent (e.g., CH3I) PEME 2-Phenylethyl Methyl Ether (Desired Product) alkoxide->PEME + Methylating Agent (SN2) troubleshooting_workflow start Low Yield or Byproduct Formation check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_byproducts High Byproduct Formation check_conversion->high_byproducts No incomplete_deprotonation Incomplete Deprotonation? low_conversion->incomplete_deprotonation temp_too_high Temperature Too High? high_byproducts->temp_too_high inactive_reagent Inactive Reagent? incomplete_deprotonation->inactive_reagent No solution1 Use Stronger Base or Increase Stoichiometry incomplete_deprotonation->solution1 Yes temp_too_low Temperature Too Low? inactive_reagent->temp_too_low No solution2 Use Fresh Reagents inactive_reagent->solution2 Yes solution3 Increase Temperature temp_too_low->solution3 Yes excess_reagent Excess Reagent? temp_too_high->excess_reagent No solution4 Decrease Temperature temp_too_high->solution4 Yes solution5 Use Stoichiometric Reagent Amount excess_reagent->solution5 Yes

References

Cost reduction strategies for industrial (2-Methoxyethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial (2-Methoxyethyl)benzene Synthesis

Welcome to the Technical Support Center for the industrial synthesis of this compound, also known as Phenyl Ethyl Methyl Ether (PEME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on cost-reduction strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis routes for this compound are:

  • Williamson Ether Synthesis: A traditional and widely used method involving the reaction of a sodium phenoxide with an alkyl halide. For this compound, this typically involves the reaction of sodium 2-phenylethoxide with a methylating agent like methyl iodide or dimethyl sulfate.[1][2]

  • Green Catalytic Synthesis: A more modern and environmentally friendly approach that utilizes a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO), with dimethyl carbonate (DMC) serving as a green methylating agent.[3] This method avoids the use of hazardous reagents and simplifies product purification.

  • Friedel-Crafts Acylation followed by Reduction: A two-step approach where benzene (B151609) is first acylated with a suitable acyl halide (e.g., methoxyacetyl chloride) in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to the desired ether. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.[4][5][6]

Q2: What are the key cost drivers for each synthesis route?

A2: The primary cost drivers vary for each method:

  • Williamson Ether Synthesis:

    • Raw Materials: The cost of the strong base (e.g., sodium hydride), the methylating agent (methyl iodide is more expensive than dimethyl sulfate), and the organic solvent.[1]

    • Process: Costs associated with handling hazardous materials, managing corrosive byproducts, and waste disposal.[7]

  • Green Catalytic Synthesis:

    • Catalyst: The initial cost of the Li/MgO catalyst and its operational lifetime/reusability are key factors.[3]

    • Raw Materials: The price of 2-phenylethanol (B73330) and dimethyl carbonate. DMC is generally considered a low-cost and environmentally friendly reagent.[3]

    • Energy: The reaction is typically carried out at elevated temperatures (around 180°C), contributing to energy costs.[3]

  • Friedel-Crafts Acylation and Reduction:

    • Catalyst: The cost of the Lewis acid catalyst (e.g., AlCl₃) and the reagents for the subsequent reduction step (e.g., zinc amalgam, hydrazine).[4][5][6]

    • Multi-step Process: The complexity of a two-step synthesis increases operational costs, including labor, energy, and equipment.

    • Waste Management: The work-up for Friedel-Crafts reactions often generates a significant amount of acidic and corrosive waste.

Q3: Which synthesis route is considered the most environmentally friendly?

A3: The green catalytic synthesis using a Li/MgO catalyst and dimethyl carbonate (DMC) is the most environmentally friendly option.[3] This is because DMC is a non-toxic and biodegradable methylating agent, and the use of a solid, reusable catalyst minimizes waste generation compared to the stoichiometric Lewis acids used in Friedel-Crafts reactions or the halide salts produced in the Williamson ether synthesis.[3]

Data Presentation: Comparison of Synthesis Routes

ParameterWilliamson Ether SynthesisGreen Catalytic Synthesis (Li/MgO)Friedel-Crafts Acylation + Reduction
Primary Reactants 2-phenylethanol, strong base (e.g., NaH), methylating agent (e.g., CH₃I)2-phenylethanol, dimethyl carbonate (DMC)Benzene, methoxyacetyl chloride, reducing agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH)
Catalyst None (strong base is a reagent)0.1% Li/MgOLewis Acid (e.g., AlCl₃) for acylation
Typical Solvent Anhydrous polar aprotic (e.g., THF, DMF)[2]DMC can act as both reactant and solvent[3]Non-polar organic solvent (e.g., CS₂, nitrobenzene)
Reaction Temperature 0°C to room temperature[8]180°C[3]Varies; acylation often at low temps, reduction may require heat[9][10]
Reported Yield Can be high, but side reactions are possible.Up to 95% conversion of 2-phenylethanol with 98% selectivity to PEME[3]Generally good yields for both steps, but overall yield is multiplicative.
Key Byproducts Halide salts (e.g., NaI), potential elimination products (alkenes)[11]Methanol and CO₂ (from DMC)[3]HCl, metal hydroxides from workup, byproducts from reduction.

Experimental Protocols

Protocol 1: Green Catalytic Synthesis of this compound

This protocol is based on the work by Tambe and Yadav (2017).[3]

  • Catalyst Preparation (0.1% Li/MgO):

    • The Li/MgO catalyst is synthesized via a combustion method, which is noted to be simple, time-efficient, and cost-effective.[3]

  • Reaction Procedure:

    • In a high-pressure reactor, charge 2-phenylethanol and dimethyl carbonate (in a 1:10.5 molar ratio).

    • Add the 0.1% Li/MgO catalyst (catalyst loading of 1.33 x 10⁻² g/cm³).

    • Heat the mixture to 180°C with vigorous stirring (1000 rpm).

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • The excess dimethyl carbonate can be removed by distillation.

    • The product, this compound, is then purified by fractional distillation.

Protocol 2: Williamson Ether Synthesis of this compound

This is a general laboratory-scale protocol that can be adapted for industrial production.[8]

  • Alkoxide Formation:

    • In a dry, inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Etherification:

    • Cool the alkoxide solution back to 0°C.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.

Troubleshooting Guides

Troubleshooting Williamson Ether Synthesis
IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the alcohol.Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Verify that anhydrous conditions are maintained, as water will consume the base.[12]
Poor quality of alkylating agent.Use a fresh, high-purity methylating agent.
Insufficient reaction time or temperature.Monitor the reaction by TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be necessary.[12]
Formation of Alkene Byproduct E2 elimination is competing with SN2 substitution.This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at high temperatures. Use a less sterically hindered base if possible and maintain a lower reaction temperature.[11]
Recovery of Unreacted Starting Material Inefficient reaction conditions.Re-evaluate the stoichiometry of reactants, reaction time, and temperature. Consider the use of a phase-transfer catalyst if a biphasic system is used.[13]
Troubleshooting Green Catalytic Synthesis
IssuePotential CauseSuggested Solution
Low Conversion Rate Catalyst deactivation.Ensure the catalyst was properly activated before use. If the catalyst has been reused multiple times, it may need regeneration or replacement.
Mass transfer limitations.Increase the stirring speed to ensure good mixing of reactants with the solid catalyst.[3]
Suboptimal reaction temperature.Verify that the reaction temperature is maintained at the optimal level (around 180°C).[3]
Low Selectivity Side reactions at high temperatures.While 180°C is optimal, significantly higher temperatures could lead to undesired side reactions. Ensure precise temperature control.

Visualizations

experimental_workflow_green_synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Synthesize Li/MgO catalyst (Combustion Method) activate Activate Catalyst (Heating under vacuum) prep->activate charge Charge Reactor: - 2-Phenylethanol - Dimethyl Carbonate - Activated Li/MgO activate->charge react Heat to 180°C Stir at 1000 rpm charge->react monitor Monitor by GC react->monitor cool Cool Reaction Mixture monitor->cool filter Filter to separate catalyst cool->filter distill_dmc Distill to remove excess DMC filter->distill_dmc catalyst_recycle Recycled Catalyst filter->catalyst_recycle Wash, Dry, Reuse distill_product Fractional Distillation of Product distill_dmc->distill_product troubleshooting_williamson cluster_solutions Potential Solutions start Low Yield in Williamson Synthesis check_reagents Check Reactant Quality - Anhydrous conditions? - Fresh base & alkyl halide? start->check_reagents check_conditions Evaluate Reaction Conditions - Temperature too low/high? - Insufficient reaction time? check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous reagents. Ensure proper stoichiometry. check_reagents->sol_reagents Reagents suspect side_reactions Investigate Side Reactions - Evidence of alkene byproduct? check_conditions->side_reactions Conditions seem optimal sol_conditions Optimize temperature and time. Monitor reaction progress. check_conditions->sol_conditions Conditions suboptimal sol_side_reactions Lower reaction temperature to favor SN2. Consider a less hindered base. side_reactions->sol_side_reactions Side reactions present end Improved Yield sol_reagents->end sol_conditions->end sol_side_reactions->end

References

Technical Support Center: Managing Thermal Stability of (2-Methoxyethyl)benzene in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxyethyl)benzene at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for this compound?

Q2: What are the likely thermal decomposition products of this compound?

Experimental data on the specific thermal decomposition products of this compound is limited. However, based on studies of analogous phenethyl ethers and aromatic compounds, the primary decomposition mechanism at high temperatures is likely to be homolytic cleavage of the carbon-oxygen and carbon-carbon bonds.[4] This would likely result in the formation of various smaller molecules. For instance, the pyrolysis of (2-chloroethyl)benzene, a structurally similar compound, yields styrene (B11656) and benzene (B151609) as major products.[5] Therefore, potential decomposition products of this compound could include:

  • Styrene

  • Benzene

  • Methanol

  • Formaldehyde

  • Smaller gaseous hydrocarbons (e.g., methane, ethane)

Q3: How can I assess the thermal stability of my this compound sample?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended techniques to assess the thermal stability of your sample.

  • TGA will determine the temperature at which your sample begins to lose mass, indicating the onset of decomposition.

  • DSC can be used to identify other thermal events, such as melting, boiling, or glass transitions, which are also critical for defining the safe operating temperature range.

Q4: Are there any known incompatibilities for this compound at high temperatures?

This compound should be kept away from strong oxidizing agents. At elevated temperatures, the risk of a reaction with incompatible materials increases. It is stable under normal conditions but is a combustible liquid and should be kept away from open flames, sparks, and hot surfaces.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in a closed system. Exceeding the boiling point of this compound (approx. 190-195°C).Immediately reduce the temperature of the system. Ensure your experimental setup includes pressure relief mechanisms. Verify the operating temperature is well below the boiling point.
Discoloration or charring of the material. Thermal decomposition is occurring.Lower the operating temperature. Consider performing your experiment under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation. Analyze the material for the presence of impurities that may be catalyzing decomposition.
Inconsistent experimental results at high temperatures. Partial decomposition of this compound is leading to the formation of byproducts that interfere with the reaction.Use analytical techniques such as GC-MS to identify any impurities or decomposition products in your sample. Purify the this compound if necessary. Determine the thermal stability limit using TGA and operate at a temperature safely below this limit.
Foul or unusual odor during heating. Formation of volatile decomposition products.Ensure the experiment is being conducted in a well-ventilated area, preferably within a fume hood. Stop the experiment and allow the system to cool. Investigate the cause of decomposition.

Quantitative Data Summary

The following table summarizes key physical properties of this compound. Note that a specific decomposition temperature is not available from the searched literature.

PropertyValue
Boiling Point 190-195 °C[1][2]
Flash Point 80 °C[1][2]
Density 0.95 g/cm³[1][2]
Molecular Weight 136.19 g/mol [1][6][7]

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Place the pan into the TGA instrument.

  • Heat the sample from ambient temperature to a temperature above its boiling point (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).

  • The analysis can be run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the application.

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.

Protocol 2: Identification of Volatile Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of volatile products formed during the thermal decomposition of this compound.

Methodology:

  • Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.

  • Heat the sample to a specific temperature above its decomposition onset (as determined by TGA) for a set duration.

  • The volatile decomposition products are then swept into the GC column, where they are separated based on their boiling points and polarity.

  • The separated components are subsequently introduced into the mass spectrometer, which provides mass spectra for their identification by comparison to spectral libraries.

Visualizations

Thermal_Decomposition_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_identification Product Identification Sample This compound TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC-MS TGA->PyGCMS Determine Pyrolysis Temp Decomposition_Products Identify Products PyGCMS->Decomposition_Products

Caption: Experimental workflow for assessing thermal stability.

logical_relationship cluster_conditions Operating Conditions cluster_compound Compound cluster_outcome Potential Outcomes Temp High Temperature MEB This compound Temp->MEB Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->MEB Decomposition Thermal Decomposition MEB->Decomposition If Temp > Stability Limit Stable Stable Operation MEB->Stable If Temp < Stability Limit

Caption: Factors influencing the thermal stability of this compound.

References

Validation & Comparative

A Comparative Analysis of (2-Methoxyethyl)benzene and (2-Methylthioethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the isosteric replacement of an oxygen atom with a sulfur atom can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed comparative analysis of (2-Methoxyethyl)benzene and its sulfur analogue, (2-methylthioethyl)benzene, also known as 2-phenylethyl methyl sulfide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their properties, synthesis, and known biological interactions, supported by available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of the ether linkage in this compound with a thioether linkage in (2-methylthioethyl)benzene results in notable differences in their fundamental properties. The higher electronegativity and smaller atomic radius of oxygen compared to sulfur are key factors influencing molecular weight, polarity, and other physicochemical characteristics. A summary of their properties is presented in the table below.

PropertyThis compound(2-methylthioethyl)benzene
CAS Number 3558-60-95925-63-3
Molecular Formula C₉H₁₂OC₉H₁₂S
Molecular Weight 136.19 g/mol 152.26 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 190 °CNot available
Density 0.95 g/cm³Not available
Water Solubility Not availableNot available
LogP (Octanol/Water) Not availableNot available

Synthesis and Experimental Protocols

Both this compound and (2-methylthioethyl)benzene can be synthesized via nucleophilic substitution reactions, with the Williamson ether (or thioether) synthesis being a common approach. The key difference in their synthesis lies in the choice of the nucleophile.

Synthesis of this compound

A green and efficient method for the synthesis of this compound involves the O-alkylation of 2-phenylethanol (B73330) using dimethyl carbonate (DMC) as both a methylating agent and a solvent, catalyzed by a solid base catalyst such as Lithium/MgO.

Experimental Protocol: Synthesis of this compound via O-alkylation

Materials:

  • 2-phenylethanol

  • Dimethyl carbonate (DMC)

  • Li/MgO catalyst

  • N-decane (internal standard for GC analysis)

  • Nitrogen gas

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Activate the Li/MgO catalyst by heating it under a vacuum.

  • In a round-bottom flask, add 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.

  • Add the activated Li/MgO catalyst to the mixture. The catalyst loading should be optimized, for instance, at 1.33 x 10⁻² g/cm³.

  • Add n-decane as an internal standard.

  • Purge the flask with nitrogen gas.

  • Heat the reaction mixture to 180 °C with vigorous stirring (e.g., 1000 rpm).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Upon completion (e.g., ~95% conversion of 2-phenylethanol), cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The product, this compound, can be purified from the filtrate by distillation.

Synthesis of (2-methylthioethyl)benzene

The synthesis of (2-methylthioethyl)benzene is typically achieved through the S-alkylation of a methyl thiolate with a 2-phenylethyl electrophile, analogous to the Williamson ether synthesis.

Experimental Protocol: Synthesis of (2-methylthioethyl)benzene via S-alkylation

Materials:

  • 2-Phenylethyl halide (e.g., 2-phenylethyl bromide) or sulfonate (e.g., 2-phenylethyl tosylate)

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide in anhydrous DMF.

  • To this solution, add a solution of the 2-phenylethyl electrophile in a minimal amount of DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to obtain pure (2-methylthioethyl)benzene.

Biological Activity and Metabolic Fate

The replacement of oxygen with sulfur significantly alters the metabolic pathways of these compounds, a critical consideration in drug design and development.

This compound has been reported to exhibit anti-inflammatory and anti-biofilm activities.[1] Specifically, it has been shown to have a Minimum Inhibitory Concentration (MIC) of 50 mM against Staphylococcus aureus biofilms.[1] The proposed mechanism involves the inhibition of exopolysaccharide production and the downregulation of genes associated with bacterial virulence.[1]

(2-methylthioethyl)benzene , on the other hand, has been identified as a volatile scent chemical in the urine of the red fox (Vulpes vulpes), suggesting a potential role in chemical communication.[1]

Metabolically, aryl alkyl ethers like this compound are substrates for Cytochrome P450 enzymes, primarily undergoing oxidative O-dealkylation.[1] In contrast, thioethers such as (2-methylthioethyl)benzene are susceptible to oxidation at the sulfur atom, catalyzed by both Cytochrome P450 and Flavin-containing Monooxygenase (FMO) enzymes, leading to the formation of sulfoxides and sulfones.[1]

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Comparative Williamson Synthesis Pathways cluster_ether This compound Synthesis cluster_thioether (2-methylthioethyl)benzene Synthesis 2-Phenylethanol 2-Phenylethanol Alkoxide Intermediate Alkoxide Intermediate 2-Phenylethanol->Alkoxide Intermediate  + NaH Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound  + CH3I Methyl Iodide Methyl Iodide Methyl Iodide->this compound 2-Phenylethyl Bromide 2-Phenylethyl Bromide (2-methylthioethyl)benzene (2-methylthioethyl)benzene 2-Phenylethyl Bromide->(2-methylthioethyl)benzene  + NaSMe Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->(2-methylthioethyl)benzene

Caption: Comparative Williamson synthesis pathways.

G Primary Metabolic Pathways via Cytochrome P450 cluster_ether_metabolism This compound Metabolism cluster_thioether_metabolism (2-methylthioethyl)benzene Metabolism Ether This compound Hemiacetal Unstable Hemiacetal Ether->Hemiacetal  Oxidative  O-dealkylation  (P450) Phenol Phenol Hemiacetal->Phenol Formaldehyde Formaldehyde Hemiacetal->Formaldehyde Thioether (2-methylthioethyl)benzene Sulfoxide Sulfoxide Thioether->Sulfoxide  Oxidation  (P450, FMO) Sulfone Sulfone Sulfoxide->Sulfone  Oxidation  (P450, FMO)

Caption: Primary metabolic pathways via Cytochrome P450.

G General Experimental Workflow for Synthesis and Purification Start Start: Reaction Setup Reaction Reaction Monitoring (TLC/GC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup  Reaction  Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

References

Confirming the Structure of (2-Methoxyethyl)benzene with 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of (2-Methoxyethyl)benzene with its structural isomers. By presenting experimental data in a clear, comparative format, this document aims to facilitate the unambiguous structural confirmation of this compound, a crucial step in synthetic chemistry and drug development workflows.

Comparative 1H NMR Data Analysis

The structural elucidation of an organic molecule is paramount in chemical research and development. 1H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The table below summarizes the 1H NMR data for this compound and three of its structural isomers, highlighting the key differences in their spectra that allow for definitive identification.

CompoundStructureProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compound this compound StructureAr-H 7.19 - 7.27m5H
-O-CH ₂-3.58t2H
-CH3.33s3H
Ar-CH ₂-2.87t2H
(Methoxymethyl)benzene (Methoxymethyl)benzene StructureAr-H 7.25 - 7.39m5H
Ar-CH ₂-4.47s2H
-O-CH3.40s3H
Ethyl Phenyl Ether Ethyl Phenyl Ether StructureAr-H (ortho)6.93d2H
Ar-H (meta, para)7.26 - 7.34m3H
-O-CH ₂-4.03q2H
-CH1.42t3H
1,2-Dimethoxybenzene 1,2-Dimethoxybenzene StructureAr-H 6.89s4H
-O-CH3.86s6H

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a 1H NMR spectrum suitable for structural confirmation.

Objective: To obtain a high-resolution 1H NMR spectrum of the sample.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to determine the structure of the compound.

Visualization of the Confirmation Workflow

The logical process for confirming the structure of this compound using the comparative 1H NMR data is illustrated in the workflow diagram below.

G Workflow for Structural Confirmation of this compound cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Analysis cluster_3 Conclusion A Acquire 1H NMR Spectrum of Unknown Compound B Analyze Chemical Shifts, Multiplicities, and Integrations A->B Process Data C Compare Experimental Data with Reference Spectra of Isomers B->C Interpret Spectrum D Unique Signature Match for This compound: - Triplet at ~3.58 ppm (2H) - Singlet at ~3.33 ppm (3H) - Triplet at ~2.87 ppm (2H) C->D Identify Key Differentiators E Structure Confirmed as This compound C->E Positive Match F Structure Identified as an Isomer or Impurity C->F No Match

Caption: Logical workflow for the confirmation of this compound structure via 1H NMR.

Objective Comparison and Conclusion

The 1H NMR spectrum of this compound exhibits a unique set of signals that allows for its clear differentiation from its structural isomers.

  • The aromatic region of This compound displays a multiplet between 7.19 and 7.27 ppm, integrating to 5 protons, which is characteristic of a monosubstituted benzene (B151609) ring. The key distinguishing features are in the aliphatic region. The triplet at approximately 3.58 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-). The sharp singlet at around 3.33 ppm is indicative of the three protons of the methoxy (B1213986) group (-OCH₃). Finally, the triplet at approximately 2.87 ppm represents the two protons of the benzylic methylene group (Ar-CH₂-). The triplet splitting pattern for both methylene groups arises from the coupling with the adjacent methylene group.

  • In contrast, (methoxymethyl)benzene shows a singlet for the benzylic protons (Ar-CH₂) at a significantly downfield chemical shift of around 4.47 ppm due to the direct attachment to the oxygen atom. The methoxy group appears as a singlet at approximately 3.40 ppm.

  • Ethyl phenyl ether is readily distinguished by the quartet-triplet pattern of the ethyl group. The quartet at about 4.03 ppm corresponds to the methylene group adjacent to the oxygen, and the triplet at around 1.42 ppm is from the terminal methyl group.

  • 1,2-Dimethoxybenzene presents the simplest spectrum among the alternatives, with a single sharp singlet for the four aromatic protons at approximately 6.89 ppm due to the symmetry of the molecule, and a singlet for the six equivalent methoxy protons at around 3.86 ppm.

By comparing the experimental 1H NMR spectrum of an unknown sample with the reference data presented, researchers can confidently confirm the presence and purity of this compound. The distinct chemical shifts and splitting patterns of the ethyl and methoxy protons provide an unambiguous fingerprint for this specific isomer.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry fragmentation pattern of (2-Methoxyethyl)benzene against structurally related alternatives, supported by experimental data and detailed protocols.

This compound (C₉H₁₂O), a substituted aromatic ether, undergoes characteristic fragmentation upon electron ionization, yielding a mass spectrum that provides valuable structural information. An analysis of its fragmentation pattern reveals key pathways that differentiate it from similar aromatic compounds such as ethylbenzene (B125841) and anisole (B1667542).

Comparative Fragmentation Data

The electron ionization mass spectra of this compound and two common structural analogues, ethylbenzene and anisole, are presented below. The data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the distinct fragmentation patterns that arise from their unique molecular structures.[1][2][3]

m/zThis compound Relative Intensity (%)Ethylbenzene Relative Intensity (%)Anisole Relative Intensity (%)
13623--
108--100
106-35-
1059--
93--14
92882
91371005
785652
777715
65985
45100--

Fragmentation Pathway of this compound

The mass spectrum of this compound is dominated by a base peak at m/z 45, which is characteristic of the methoxyethyl fragment. The molecular ion peak is observed at m/z 136. A significant peak at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group.

fragmentation_pathway mol [this compound]⁺· m/z = 136 frag1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 mol->frag1 - CH₂OCH₃· frag2 [CH₂OCH₃]⁺ m/z = 45 mol->frag2 - C₇H₇· frag4 [C₈H₉]⁺ m/z = 105 mol->frag4 - OCH₃· frag3 [C₆H₅CH₂]⁺ m/z = 91

Figure 1. Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following protocol outlines a standard method for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane, at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 210°C at a rate of 5°C/min.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain at 280°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Comparative Analysis

The fragmentation patterns of this compound, ethylbenzene, and anisole reveal key structural differences.

  • This compound: The presence of the ether linkage is clearly indicated by the intense base peak at m/z 45 ([CH₂OCH₃]⁺). The benzyl group is responsible for the significant peak at m/z 91.

  • Ethylbenzene: Lacks the ether functionality, and therefore, a peak at m/z 45 is absent. Its spectrum is dominated by the tropylium ion at m/z 91, formed by the loss of a methyl radical from the molecular ion. The molecular ion peak is observed at m/z 106.

  • Anisole: The direct attachment of the methoxy (B1213986) group to the benzene (B151609) ring leads to a very stable molecular ion at m/z 108, which is also the base peak. Fragmentation involves the loss of a methyl radical to give a peak at m/z 93, or the loss of formaldehyde (B43269) (CH₂O) to produce a peak at m/z 78 (benzene radical cation).

This comparative analysis demonstrates the power of mass spectrometry in elucidating the structure of organic molecules. The distinct fragmentation pathways of these related aromatic compounds provide a clear and objective basis for their identification and differentiation in complex mixtures.

References

Validating Functional Groups in (2-Methoxyethyl)benzene: An Infrared Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous structural confirmation of synthesized compounds is a critical step. Infrared (IR) spectroscopy provides a rapid and reliable method for the validation of functional groups. This guide offers a comparative analysis of the IR spectrum of (2-Methoxyethyl)benzene against related molecules, supported by experimental data and protocols, to aid in the precise interpretation of spectral features.

Comparative Analysis of IR Spectra

The presence of both an ether linkage and a monosubstituted aromatic ring in this compound gives rise to a characteristic IR spectrum. By comparing its spectrum with those of structurally similar compounds lacking one of these functionalities—namely ethylbenzene (B125841) (aromatic ring with an ethyl group) and anisole (B1667542) (aromatic ring with a methoxy (B1213986) group)—we can confidently assign the key vibrational modes.

Functional GroupVibrational ModeThis compound (cm⁻¹)Ethylbenzene (cm⁻¹)Anisole (cm⁻¹)
Aromatic Ring C-H Stretch~30303080 - 3030~3003
C=C Stretch~1600, ~1500~1600, ~15001600 - 1500
C-H Out-of-Plane Bend770 - 690770 - 690-
Ether Asymmetric C-O-C Stretch~1250-~1250
Symmetric C-O-C Stretch~1050-~1040
Alkyl C-H Stretch2975 - 28452975 - 2845-

Table 1: Comparison of Characteristic IR Absorption Frequencies.

The data clearly indicates that this compound exhibits the characteristic absorptions for both the aromatic ring and the ether functional group. The prominent C-O-C stretching vibrations around 1250 cm⁻¹ and 1050 cm⁻¹ are absent in the spectrum of ethylbenzene, confirming their origin from the ether linkage.[1] Similarly, the pattern of aromatic C-H and C=C stretching, as well as the strong out-of-plane bending bands, are consistent across all three compounds containing a benzene (B151609) ring.[2]

Experimental Protocol: Acquiring IR Spectra of Liquid Samples

The following protocol outlines the standard procedure for obtaining the IR spectrum of a pure liquid sample using the thin-film method.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes or other lint-free tissue

  • Sample of this compound (or other liquid analyte)

Procedure:

  • Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, gently wipe them with a Kimwipe lightly dampened with acetone. Avoid using water as it will dissolve the plates.

  • Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate using a clean Pasteur pipette.

  • Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates.

  • Placing the Sample in the Spectrometer: Carefully place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

  • Acquiring the Spectrum:

    • Close the sample compartment lid.

    • In the instrument control software, set the desired parameters (e.g., scan range 4000-400 cm⁻¹, number of scans).

    • Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning Up: After analysis, carefully separate the salt plates and clean them thoroughly with acetone and a Kimwipe. Return the clean, dry plates to a desiccator for storage.

Workflow for Functional Group Validation

The logical process for validating the functional groups in this compound using IR spectroscopy is illustrated in the following diagram.

IR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Conclusion start Liquid Sample (this compound) prep Prepare Thin Film on Salt Plates start->prep acquire Acquire IR Spectrum (4000-400 cm⁻¹) identify_peaks Identify Key Absorption Bands compare_spectra Compare with Reference Spectra (Ethylbenzene, Anisole) identify_peaks->compare_spectra assign_groups Assign Functional Groups (Ether, Aromatic Ring) compare_spectra->assign_groups validation Functional Groups Validated assign_groups->validation

IR Spectroscopy Workflow for Functional Group Validation.

This guide provides a framework for the use of IR spectroscopy in the structural validation of this compound. By following the outlined experimental protocol and comparative data analysis, researchers can confidently confirm the presence of key functional groups, ensuring the integrity of their chemical entities.

References

A Comparative Guide to the Synthesis of PEME: Green Routes vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the synthesis of chemical compounds and polymers is a fundamental activity. The choice of synthetic route can have significant implications not only for the efficiency and yield of the reaction but also for its environmental impact and safety. This guide provides a detailed comparison of green synthesis routes versus traditional methods for two compounds often referred to by acronyms that can be context-dependent: Phenyl Ethyl Methyl Ether (PEME) , a fragrance and flavor compound, and Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) , a widely studied conducting polymer.

Phenyl Ethyl Methyl Ether (PEME) Synthesis: A Shift Towards Sustainability

The synthesis of Phenyl Ethyl Methyl Ether (PEME), a valuable compound in the fragrance industry, has traditionally been accomplished via the Williamson ether synthesis. However, growing environmental concerns have spurred the development of greener alternatives that utilize less hazardous reagents and more sustainable catalysts.

Quantitative Comparison of PEME Synthesis Routes
ParameterTraditional Method (Williamson Ether Synthesis)Green Method
Methylating Agent Dimethyl sulfate (B86663) (DMS) or Methyl iodide (highly toxic, carcinogenic)Dimethyl carbonate (DMC) (non-toxic, biodegradable)[1][2]
Base/Catalyst Strong bases (e.g., NaOH, NaH)Solid base catalyst (e.g., Li/MgO)[1][2]
Solvent Often requires organic solventsDMC can act as both reagent and solvent[1][2]
Reaction Temperature Varies, can be elevated180 °C[1][2]
Reaction Time Typically several hoursOptimized for high conversion
Conversion/Yield Generally high95% conversion of 2-phenylethanol[1][2]
Selectivity Good, but side reactions possible98% selectivity for PEME[1][2]
Byproducts Inorganic saltsMethanol (B129727) and CO2 (from decomposition of methyl carbonate intermediate)
Environmental Impact Use of toxic and polluting chemicalsSignificantly reduced environmental impact[1][2]
Experimental Protocols for PEME Synthesis

Traditional Method: Williamson Ether Synthesis using Dimethyl Sulfate

This protocol is a representative example of the Williamson ether synthesis for preparing PEME.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add sodium hydride portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.

  • Cool the reaction mixture again in an ice bath and add dimethyl sulfate dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully quench the reaction by the slow addition of water to decompose any unreacted NaH.

  • Perform a liquid-liquid extraction to isolate the product.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain PEME.

Green Method: Synthesis using Dimethyl Carbonate and Li/MgO Catalyst [1][2]

This protocol is based on a greener approach utilizing a non-toxic reagent and a solid catalyst.

Materials:

  • 2-Phenylethanol

  • Dimethyl carbonate (DMC)

  • 0.1% Li/MgO catalyst

  • High-pressure reactor equipped with a stirrer

Procedure: [1][2]

  • Prepare the 0.1% Li/MgO catalyst using a combustion synthesis method as described in the literature.

  • Charge the high-pressure reactor with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio of 2-phenylethanol to DMC), and the 0.1% Li/MgO catalyst (catalyst loading of 1.33 x 10⁻² g/cm³).

  • Seal the reactor and start stirring at 1000 rpm.

  • Heat the reactor to 180 °C and maintain this temperature for the duration of the reaction.

  • Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).

  • Once the desired conversion is achieved (e.g., 95% conversion of 2-phenylethanol), cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The product, PEME, can be purified from the reaction mixture by distillation.

Workflow Diagrams for PEME Synthesis

Traditional_PEME_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Phenylethanol Step1 Alkoxide Formation in THF Reactant1->Step1 Reactant2 Sodium Hydride Reactant2->Step1 Reactant3 Dimethyl Sulfate Step2 Methylation Reactant3->Step2 Step1->Step2 Step3 Quenching Step2->Step3 Step4 Extraction & Washing Step3->Step4 Step5 Purification Step4->Step5 Product Phenyl Ethyl Methyl Ether (PEME) Step5->Product

Traditional PEME Synthesis Workflow

Green_PEME_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Phenylethanol Step1 Reaction in Autoclave (180°C) Reactant1->Step1 Reactant2 Dimethyl Carbonate (DMC) Reactant2->Step1 Catalyst Li/MgO Catalyst Catalyst->Step1 Step2 Catalyst Filtration Step1->Step2 Step3 Purification (Distillation) Step2->Step3 Product Phenyl Ethyl Methyl Ether (PEME) Step3->Product

Green PEME Synthesis Workflow

Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) Synthesis: Greener Approaches to a Key Polymer

The synthesis of MEH-PPV, a benchmark polymer in organic electronics, is most commonly achieved through the Gilch route. While effective, this method often involves hazardous solvents and can be time-consuming. Research has focused on modifying the Gilch synthesis and exploring alternative routes to create more environmentally friendly and efficient processes.

Quantitative Comparison of MEH-PPV Synthesis Routes
ParameterTraditional Gilch RouteModified Gilch Route ("Quick & Easy")[3][4]Ultrasonic-Assisted Gilch Route[5]
Solvent Tetrahydrofuran (THF) (potentially carcinogenic)[3][4]2-Methyltetrahydrofuran (m-THF) (less harmful alternative)[3][4]Tetrahydrofuran (THF)
Reaction Temperature Room temperature or elevatedRoom temperature[3][4]Lower reaction temperature[5]
Reaction Time ~40 hours[3][4]~60 minutes[3][4]Shorter reaction time[5]
Yield VariesGood, reproducible quality[3][4]Higher yields[5]
Molecular Weight (Mn) HighHigh molecular masses[3][4]Higher molecular weight[5]
Polydispersity Index (PDI) Broad distributions[3][4]Broad distributions, sometimes bimodal[3][4]-
Special Conditions Inert atmosphere often requiredNo protection gas needed[3][4]Ultrasonic irradiation
Environmental Impact Use of hazardous solventReduced risk due to safer solvent[3][4]Reduced energy consumption due to lower temp/time[5]
Experimental Protocols for MEH-PPV Synthesis

Traditional Method: Gilch Polymerization

This is a representative protocol for the conventional Gilch synthesis of MEH-PPV.

Materials:

  • 2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)

  • Potassium tert-butoxide (base)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for precipitation)

Procedure:

  • In a multi-necked flask equipped with a stirrer and under an inert atmosphere, dissolve the monomer in anhydrous THF.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the base solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color and become more viscous.

  • Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to achieve high molecular weight polymer.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer with methanol to remove any unreacted monomer and base.

  • Dry the polymer under vacuum to obtain the final MEH-PPV product.

Greener Method: "Quick & Easy" Gilch Synthesis in m-THF [3][4]

This modified protocol offers a faster, safer, and more accessible route to MEH-PPV.

Materials: [4]

  • 2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (premonomer)

  • Potassium tert-butoxide (base)

  • 2-Methyltetrahydrofuran (m-THF)

  • Ethanol/water mixture (7:3) for precipitation

Procedure: [4]

  • In a snap-cap vial, dissolve 0.04 g of the premonomer in 4 mL of m-THF with magnetic stirring.

  • In a separate snap-cap vial, dissolve 0.08 g of potassium tert-butoxide in 4 mL of m-THF with magnetic stirring.

  • Using a syringe, rapidly transfer the base solution to the premonomer solution. The mixture will turn deep red/orange.

  • Continue stirring for approximately 10 minutes.

  • Precipitate the polymer by slowly transferring the reaction mixture into a beaker containing 20 mL of an ethanol/water (7:3) mixture with stirring.

  • Filter the resulting red solid.

  • Wash the solid with the ethanol/water mixture.

  • Dry the polymer in a drying oven at 40 °C.

Greener Method: Ultrasonic-Assisted Gilch Synthesis [5]

This method utilizes ultrasonic irradiation to accelerate the reaction and improve the polymer properties.

Materials:

  • 2,5-Bis(bromomethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)

  • Potassium tert-butoxide (base)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for precipitation)

  • Ultrasonic bath or probe

Procedure:

  • Dissolve the monomer in anhydrous THF in a reaction vessel suitable for sonication.

  • Add the potassium tert-butoxide to the solution.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Apply ultrasonic irradiation at a specific frequency and power for a significantly shorter duration compared to the traditional method. The reaction temperature can often be kept lower.

  • After the reaction is complete, precipitate the polymer by adding the reaction mixture to methanol.

  • Collect, wash, and dry the polymer as described in the traditional Gilch method.

Workflow Diagrams for MEH-PPV Synthesis

Traditional_MEHPPV_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Monomer MEH-PPV Monomer Step1 Polymerization (24-48h) Monomer->Step1 Base Potassium t-butoxide Base->Step1 Solvent THF Solvent->Step1 Step2 Precipitation in Methanol Step1->Step2 Step3 Filtration & Washing Step2->Step3 Step4 Drying Step3->Step4 Product MEH-PPV Step4->Product

Traditional MEH-PPV Synthesis Workflow

Green_MEHPPV_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Monomer MEH-PPV Monomer Step1 Rapid Polymerization (~1h) Monomer->Step1 Base Potassium t-butoxide Base->Step1 Solvent m-THF or Ultrasonic assistance Solvent->Step1 Step2 Precipitation Step1->Step2 Step3 Filtration & Washing Step2->Step3 Step4 Drying Step3->Step4 Product MEH-PPV Step4->Product

Greener MEH-PPV Synthesis Workflow

References

Comparative Analysis of the Biological Activities of (2-Methoxyethyl)benzene and its Sulfur Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant gap in the direct comparative studies of the biological activities of (2-Methoxyethyl)benzene and its sulfur analog, (2-(Methylthio)ethyl)benzene. While information on their chemical properties and synthesis is available, dedicated research into their specific biological effects, mechanisms of action, and comparative efficacy is currently lacking. This guide, therefore, aims to provide a foundational comparison based on available data and general toxicological principles, highlighting the need for further experimental investigation.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and its sulfur analog is crucial for postulating potential differences in their biological activities. The replacement of the oxygen atom in the methoxy (B1213986) group with a sulfur atom is the key structural difference, which can significantly influence properties such as lipophilicity, metabolic stability, and receptor-binding affinity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundC₉H₁₂O136.19
(2-(Methylthio)ethyl)benzene(2-(Methylthio)ethyl)benzeneC₉H₁₂S152.26

Postulated Biological Activity and Toxicity

While direct experimental data is not available, general toxicological information on related compounds suggests that both this compound and its sulfur analog may be of interest for their potential biological activities. For instance, various benzene (B151609) derivatives are known to interact with biological systems, and the introduction of different functional groups can modulate these interactions.

A study on the acute toxicity of various fragrance ingredients in mice provides some context, although it does not directly compare the two molecules of interest. The study reported the acute toxicity of (2-(methylthio)ethyl)benzene, indicating some level of biological activity. However, without a corresponding study on this compound under the same experimental conditions, a direct comparison remains speculative.

Experimental Protocols for Future Investigation

To address the current knowledge gap, a series of experiments would be necessary to elucidate and compare the biological activities of these two compounds. The following are proposed experimental workflows that could be employed.

General Workflow for Comparative Biological Activity Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Studies A Compound Acquisition This compound & Sulfur Analog B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B Expose various cell lines C Dose-Response Analysis B->C Determine IC50 values D Target Identification Assays (e.g., Affinity Chromatography, Proteomics) C->D Proceed if significant activity E Pathway Analysis (e.g., Western Blot, qPCR) D->E Validate targets F Enzyme Inhibition Assays E->F Confirm functional effect G Animal Model Selection (e.g., Mouse, Rat) F->G Proceed with promising candidates H Pharmacokinetic/Pharmacodynamic (PK/PD) Studies G->H Administer compounds I Efficacy and Toxicity Evaluation H->I Assess biological endpoints

Caption: Proposed experimental workflow for comparative biological activity screening.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effects of the compounds on cultured cells.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and its sulfur analog for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

2. Western Blot Analysis for Apoptosis Markers:

  • Objective: To investigate if the compounds induce apoptosis.

  • Protocol:

    • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The direct comparison of the biological activities of this compound and its sulfur analog is an area ripe for investigation. Based on the structural differences, it is plausible that these compounds exhibit distinct pharmacological and toxicological profiles. The sulfur-containing analog may display altered metabolic pathways, potentially leading to different active metabolites or rates of clearance. Furthermore, the difference in electronegativity and size between oxygen and sulfur could influence binding interactions with biological targets. The experimental workflows outlined above provide a roadmap for future research that would be invaluable to researchers, scientists, and drug development professionals in understanding the potential of these and related molecules. Without such dedicated studies, any claims regarding the comparative biological activity of these compounds remain speculative.

A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. A crucial step in this process is the comparison of experimentally obtained mass spectra with established library spectra. The NIST Chemistry WebBook stands as a comprehensive and authoritative source of chemical and physical data, including a vast collection of mass spectra, making it an invaluable resource for this cross-referencing process.[1][2][3][4]

This guide provides a practical framework for cross-referencing experimental GC-MS data with the NIST Chemistry WebBook, using the analysis of caffeine (B1668208) as a representative example.

Experimental Protocol: GC-MS Analysis of Caffeine

This protocol outlines the methodology for the analysis of a caffeine standard using GC-MS.

1. Sample Preparation:

  • A stock standard of caffeine is prepared by dissolving a known amount of caffeine in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of 100 µg/mL.[5]

  • A working standard is then prepared by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.[5]

  • Mass Spectrometer (MS): An Agilent 5975C MS or equivalent is used.[5]

  • Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for this analysis.[5]

  • Injector: The injector is operated in splitless mode at a temperature of 250°C.

  • Oven Temperature Program: The oven temperature is initially held at 100°C for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • 1 µL of the prepared caffeine standard is injected into the GC-MS system.

  • The total ion chromatogram (TIC) and mass spectrum of the eluting caffeine peak are recorded.

  • The obtained mass spectrum is then compared with the reference spectrum available in the NIST Chemistry WebBook.

Data Presentation: Cross-Referencing Experimental and NIST Mass Spectra of Caffeine

The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for the experimentally obtained mass spectrum of caffeine and the corresponding data from the NIST Chemistry WebBook.

Mass-to-Charge Ratio (m/z)Experimental Relative Abundance (%)NIST Chemistry WebBook Relative Abundance (%)
194 (Molecular Ion)100100
1094548
822528
673032
552022

Note: The experimental data presented is hypothetical and for illustrative purposes. Actual experimental results may vary.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental spectral data with the NIST Chemistry WebBook.

cross_referencing_workflow cluster_experiment Experimental Phase cluster_nist NIST Database Cross-Referencing cluster_comparison Data Comparison and Validation exp_sample Prepare Caffeine Standard gcms_analysis Perform GC-MS Analysis exp_sample->gcms_analysis exp_data Acquire Experimental Mass Spectrum gcms_analysis->exp_data compare_spectra Compare Experimental and NIST Spectra exp_data->compare_spectra Experimental Data nist_search Search NIST WebBook for Caffeine nist_spectrum Retrieve Reference Mass Spectrum nist_search->nist_spectrum nist_spectrum->compare_spectra Reference Data validation Validate Compound Identity compare_spectra->validation final_report Final Report validation->final_report Validated Result

Caption: Workflow for cross-referencing experimental data with NIST.

Hypothetical Signaling Pathway Investigation

Spectral data is often crucial in identifying metabolites and other small molecules involved in cellular signaling. The following diagram depicts a hypothetical signaling pathway that could be investigated using techniques like GC-MS to identify and quantify key metabolites.

signaling_pathway receptor Receptor enzyme1 Enzyme A receptor->enzyme1 Activates metabolite1 Metabolite X enzyme1->metabolite1 Produces enzyme2 Enzyme B metabolite1->enzyme2 Activates metabolite2 Metabolite Y enzyme2->metabolite2 Produces transcription_factor Transcription Factor metabolite2->transcription_factor Binds to gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: A hypothetical cellular signaling pathway.

References

Performance Evaluation of (2-Methoxyethyl)benzene: A Comparative Guide for High-Purity Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a high-purity solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a detailed performance evaluation of (2-Methoxyethyl)benzene, presenting a comparative analysis against common alternative solvents: Toluene (B28343), Anisole (B1667542), and Cyclopentyl methyl ether (CPME).

This compound, a colorless liquid with a distinct floral, green odor, is emerging as a versatile solvent in various chemical applications, including organic synthesis and as an intermediate in the fragrance and pharmaceutical industries.[1][2][3] Its performance characteristics, particularly its high boiling point and moderate polarity, position it as a potential alternative to more conventional solvents. This guide offers an objective comparison based on key physicochemical properties, standardized experimental evaluation protocols, and performance in specific chemical transformations.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical parameters of this compound and its alternatives.

PropertyThis compoundTolueneAnisoleCyclopentyl methyl ether (CPME)
Molecular Weight ( g/mol ) 136.1992.14108.14100.16
Boiling Point (°C) 172.3 - 190110.6154106
Density (g/mL at 20°C) ~0.94 - 0.950.8670.9950.86
Viscosity (cP at 20°C) Not readily available0.59~1.1 (at 25°C)0.55
Flash Point (°C) 52.5 - 80449-1
Water Solubility ( g/100g ) 0.0682 (682 mg/L)[4]0.052~0.151.1

Experimental Protocols for Solvent Performance Evaluation

To ensure consistent and reliable evaluation of solvent performance, standardized experimental protocols are employed. These protocols assess purity, solvency power, and chemical compatibility.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of solvents.[3][5]

Methodology:

  • Sample Preparation: A dilute solution of the solvent is prepared in a high-purity carrier solvent (e.g., hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Data Analysis: The purity of the solvent is determined by comparing the peak area of the main component to the total area of all detected peaks.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Solvent Sample p2 Dilution in Carrier Solvent p1->p2 a1 Injection into GC p2->a1 Inject a2 Separation in Capillary Column a1->a2 a3 Ionization & Fragmentation in MS a2->a3 a4 Detection a3->a4 d1 Chromatogram & Mass Spectra a4->d1 Generate Data d2 Peak Integration & Identification d1->d2 d3 Purity Calculation d2->d3

Experimental workflow for solvent purity analysis using GC-MS.

Solvency Power Evaluation

The ability of a solvent to dissolve other substances is a critical performance parameter. Two common methods for quantifying solvency power are the Kauri-Butanol (Kb) value and the Aniline (B41778) Point.

1. Kauri-Butanol Value (ASTM D1133):

This test measures the volume of a solvent required to produce a defined degree of turbidity when titrated into a standardized solution of kauri resin in n-butanol.[1][4][5][6][7] A higher Kb value indicates stronger solvency power.[7]

Methodology:

  • A standard kauri-butanol solution is prepared.

  • 20g of the standard solution is placed in a flask.

  • The solvent being tested is titrated from a burette into the flask with constant swirling.

  • The endpoint is reached when the solution becomes turbid enough to obscure the print of a standard font size placed underneath the flask.

  • The volume of solvent used is recorded and the Kb value is calculated.

2. Aniline Point (ASTM D611):

The aniline point is the minimum temperature at which equal volumes of aniline and a hydrocarbon solvent are completely miscible.[8][9][10][11][12] A lower aniline point indicates a higher content of aromatic compounds and thus, generally, a higher solvency for polar substances.[9]

Methodology:

  • Equal volumes of aniline and the solvent are mixed in a test tube.

  • The mixture is heated, with stirring, until a single homogeneous phase is formed.

  • The mixture is then allowed to cool, and the temperature at which the two phases separate (indicated by turbidity) is recorded as the aniline point.

Chemical Compatibility (ASTM D543)

This method evaluates the resistance of materials to chemical reagents, which is crucial for assessing a solvent's compatibility with reaction vessels, seals, and other equipment.[13][14]

Methodology:

  • Test specimens of the material of interest (e.g., a specific polymer) are prepared.

  • The specimens are immersed in the solvent for a specified period and at a controlled temperature.

  • After exposure, the specimens are removed, cleaned, and evaluated for changes in weight, dimensions, appearance (e.g., swelling, cracking, discoloration), and physical properties (e.g., tensile strength).

  • These changes are compared to control specimens that were not exposed to the solvent.

G cluster_properties Solvent Properties cluster_applications Application Suitability P1 High Boiling Point A1 High-Temperature Reactions P1->A1 enables P2 Good Solvency Power A2 Dissolving Diverse Reactants P2->A2 allows P3 Chemical Inertness A3 Compatibility with Reagents P3->A3 ensures P4 Low Water Solubility A4 Facilitates Product Isolation P4->A4 improves

Relationship between solvent properties and application performance.

Performance Comparison with Alternative Solvents

The choice of solvent is often a trade-off between performance, safety, and environmental considerations.

  • This compound: Its high boiling point makes it suitable for reactions requiring elevated temperatures.[4] Its structure, featuring both an aromatic ring and an ether group, provides a moderate polarity that can be advantageous for dissolving a range of reactants. It has been used as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1][3]

  • Toluene: A widely used non-polar solvent, toluene has a lower boiling point than this compound.[15] While an effective solvent for many organic compounds, its volatility and associated health and safety concerns are notable disadvantages.[8]

  • Anisole: With a boiling point closer to that of this compound, anisole is another aromatic ether solvent.[7][9] It is often considered a "greener" alternative to more hazardous solvents and is used in the synthesis of perfumes, pharmaceuticals, and as an industrial solvent.[7] Anisole is generally less reactive than phenol (B47542) in electrophilic substitution reactions.

  • Cyclopentyl methyl ether (CPME): CPME is increasingly recognized as a green and sustainable solvent. It boasts a number of desirable properties, including a high boiling point, low peroxide formation, and high hydrophobicity, which facilitates product separation and solvent recycling. Its performance has been shown to be comparable or superior to traditional ether solvents like THF in reactions such as Grignard preparations.

In specific applications like Grignard reactions , the choice of an ether solvent is crucial for stabilizing the Grignard reagent. While traditionally carried out in diethyl ether or THF, solvents like CPME have shown excellent performance. The suitability of this compound in such reactions would depend on its ability to coordinate with the magnesium center without undergoing undesirable side reactions.

For Suzuki-Miyaura cross-coupling reactions , a wide range of solvents can be employed. The high boiling point of this compound could be beneficial for less reactive substrates that require higher temperatures to proceed efficiently.

Conclusion

This compound presents a viable option as a high-purity solvent for various applications, particularly those requiring high temperatures and moderate polarity. Its physicochemical properties are competitive with other common solvents like anisole and CPME. When compared to toluene, it offers a higher boiling point and potentially different solvency characteristics due to the presence of the ether functional group.

The ultimate selection of a solvent will depend on the specific requirements of the chemical transformation, including the nature of the reactants, the desired reaction conditions, and considerations of safety, environmental impact, and cost. The data and experimental protocols presented in this guide provide a framework for making an informed decision on the suitability of this compound for your specific research and development needs.

References

A Comparative Guide to Catalysts for the Synthesis of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of (2-Methoxyethyl)benzene, Complete with Experimental Data and Protocols.

This compound, also known as phenylethyl methyl ether (PEME), is a valuable compound in the fragrance and pharmaceutical industries, prized for its distinct floral and green aroma. Its synthesis can be achieved through several catalytic pathways, each with distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. This guide provides a comparative analysis of the primary catalytic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their application.

The synthesis of this compound is primarily accomplished through two main strategies: the direct etherification of 2-phenylethanol (B73330) and the reductive transformation of phenylacetaldehyde (B1677652) derivatives. Each of these routes employs different types of catalysts, ranging from traditional bases to advanced solid catalysts and hydrogenation catalysts.

Comparative Performance of Catalytic Systems

The choice of catalyst and synthetic route significantly impacts the efficiency and outcome of the synthesis of this compound. The following table summarizes the quantitative performance of various catalytic systems based on reported experimental data.

Synthetic Route Catalyst System Substrates Reaction Conditions Conversion (%) Selectivity (%) Yield (%) Reference
Etherification 0.1% Li/MgO (Solid Base)2-Phenylethanol, Dimethyl Carbonate (DMC)180°C, 1:10.5 mole ratio (alcohol:DMC), 1.33x10⁻² g/cm³ catalyst9598~93[1][2]
Etherification Sodium Hydride (NaH) / Methyl Iodide(S)-1-Phenylethanol, Methyl Iodide0°C to RT, Anhydrous THFHigh (not specified)High (not specified)85-95 (Typical)[3][4]
Etherification Potassium Carbonate (K₂CO₃) / Dimethyl Sulfate (B86663)2-Naphthol, Dimethyl SulfateRT to 80°C, AqueousHigh (not specified)High (not specified)79-84 (Typical for similar phenols)[5]
Reductive Acetal (B89532) Hydrogenolysis Raney NickelPhenylacetaldehyde Dimethyl Acetal, H₂High Temperature and PressureData not available for this specific productData not availableData not available[6][7]
Reductive Acetal Hydrogenolysis Palladium on Carbon (Pd/C)Phenylacetaldehyde Dimethyl Acetal, H₂Mild ConditionsData not available for this specific productData not availableData not available[8][9][10]

Detailed Analysis of Catalytic Routes

Etherification of 2-Phenylethanol

The most direct and widely reported method for synthesizing this compound is the etherification of 2-phenylethanol. This can be achieved using both modern green catalytic methods and traditional chemical synthesis.

A highly efficient and environmentally friendly approach involves the use of a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO), with dimethyl carbonate (DMC) acting as a green methylating agent.[1][2] This method avoids the use of hazardous and corrosive reagents like dimethyl sulfate or methyl halides.

Reaction: 2-Phenylethanol + Dimethyl Carbonate ---(Li/MgO)--> this compound + Methanol (B129727) + CO₂

Under optimal conditions, this process achieves a high conversion of 2-phenylethanol (95%) with excellent selectivity towards the desired ether (98%), resulting in an overall yield of approximately 93%.[1] The solid catalyst can be easily recovered and potentially reused, adding to the economic and environmental benefits of this route.

The classical Williamson ether synthesis is a robust and versatile method for preparing ethers.[11] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, 2-phenylethanol is first treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with a methylating agent such as methyl iodide.[3][4][12]

Reaction Steps:

  • 2-Phenylethanol + NaH → 2-Phenylethoxide + H₂

  • 2-Phenylethoxide + Methyl Iodide → this compound + NaI

A milder variation of the Williamson synthesis employs weaker bases like potassium carbonate (K₂CO₃) with a more reactive methylating agent like dimethyl sulfate.[5] This approach is often used for the methylation of phenols and can be adapted for alcohols, although it may require heating to achieve reasonable reaction rates.

Reductive Routes from Phenylacetaldehyde Derivatives

An alternative strategy involves the catalytic reduction of precursors like phenylacetaldehyde dimethyl acetal. This route offers a potential one-step synthesis to the target molecule.

The catalytic reduction of phenylacetaldehyde dimethyl acetal is a potential pathway to this compound.[13] This reaction involves the hydrogenolysis of the acetal group to form the methyl ether.

Reaction: Phenylacetaldehyde Dimethyl Acetal + H₂ ---(Catalyst)--> this compound + Methanol

Commonly used heterogeneous hydrogenation catalysts such as Raney Nickel and Palladium on Carbon (Pd/C) are suitable for such transformations.[6][7][8][9][10] Raney Nickel is a cost-effective and highly active catalyst, though it may require more forcing conditions (higher temperature and pressure).[6][7] Pd/C is a versatile catalyst that often allows for reductions under milder conditions.[8][9][10]

Quantitative data for the selective synthesis of this compound via this route is not extensively documented, as the reaction can also lead to other products depending on the catalyst and conditions. However, it represents a plausible and potentially efficient one-step alternative to the two-step etherification methods.

Experimental Protocols

Protocol 1: Green Synthesis using Li/MgO Catalyst

This protocol is based on the work by Tambe and Yadav.[1]

  • Catalyst Activation: The 0.1% Li/MgO catalyst is activated by heating under vacuum.

  • Reaction Setup: A high-pressure reactor is charged with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio), and the activated Li/MgO catalyst (1.33x10⁻² g/cm³).

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and heated to 180°C with vigorous stirring (1000 rpm).

  • Workup: After the reaction is complete (monitored by GC), the mixture is cooled and the solid catalyst is removed by filtration. The excess dimethyl carbonate and methanol are removed by distillation to yield the crude product.

  • Purification: The crude this compound can be further purified by fractional distillation.

Protocol 2: Williamson Ether Synthesis using NaH and Methyl Iodide

This protocol is a standard laboratory procedure for Williamson ether synthesis.[3][4]

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualizing the Synthetic Pathways

To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the key transformations.

SynthesisRoutes PEA 2-Phenylethanol PEME This compound PEA->PEME Li/MgO (Solid Base) ~93% Yield PEA:s->PEME:n Williamson Synthesis (Typical 85-95% Yield) DMC Dimethyl Carbonate NaH_MeI 1. NaH 2. Methyl Iodide PDA Phenylacetaldehyde Dimethyl Acetal PDA->PEME Reductive Hydrogenolysis H2_cat H₂ / Catalyst (e.g., Raney Ni, Pd/C)

Caption: Overview of major synthetic routes to this compound.

ExperimentalWorkflow cluster_etherification Etherification Route cluster_reduction Reductive Route start_ether Start: 2-Phenylethanol deprotonation Deprotonation (e.g., NaH) start_ether->deprotonation methylation Methylation (e.g., CH₃I) deprotonation->methylation workup_ether Workup & Purification methylation->workup_ether product_ether Final Product: This compound workup_ether->product_ether start_red Start: Phenylacetaldehyde Dimethyl Acetal hydrogenolysis Catalytic Hydrogenolysis start_red->hydrogenolysis workup_red Workup & Purification hydrogenolysis->workup_red product_red Final Product: This compound workup_red->product_red

References

A Comparative Guide to Differentiating (2-Methoxyethyl)benzene from its Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric compounds is a significant challenge in chemical analysis. Isomers, molecules that share the same molecular formula but differ in the arrangement of atoms, often exhibit similar physical and chemical properties, making their differentiation difficult.[1] However, their biological activities can vary dramatically. This guide provides a detailed comparison of (2-Methoxyethyl)benzene and its key positional isomers—2, 3, and 4-Ethylanisole—using Electron Ionization Mass Spectrometry (EI-MS), a powerful technique for distinguishing molecules based on their unique fragmentation patterns.[1]

Overview of Isomers

This compound and the ethylanisoles are structural isomers with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[2][3][4] Their structural differences, though subtle, lead to distinct fragmentation pathways under electron ionization, which can be exploited for their unambiguous identification.

  • This compound : The methoxy (B1213986) group is on the ethyl side chain.

  • Ethylanisole Isomers (ortho, meta, para) : The methoxy and ethyl groups are both directly attached to the benzene (B151609) ring at different positions.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

A standardized protocol is crucial for obtaining reproducible mass spectra. The following methodology outlines a typical approach for analyzing these isomers.

a) Sample Preparation:

  • Samples of each isomer are diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 µg/mL.

b) Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 60°C held for 1 minute, followed by a ramp of 5°C/min to 210°C, then a ramp of 10°C/min to 280°C, with a final hold for 5-15 minutes to ensure elution of all components.[5]

c) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This high energy level ensures reproducible and extensive fragmentation, which is essential for structural elucidation.[6]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-400.

G Figure 1. GC-EI-MS Experimental Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column Separation on HP-5MS Column Injector->Column He Carrier Gas IonSource Ionization (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Figure 1. GC-EI-MS Experimental Workflow

Results: Comparative Fragmentation Analysis

The mass spectra of the four isomers show a common molecular ion peak (M⁺) at m/z 136, confirming their isomeric nature. However, the relative abundances of their fragment ions differ significantly, providing the basis for their differentiation.

Table 1: Key Mass Spectral Data for C₉H₁₂O Isomers

m/zThis compound2-Ethylanisole3-Ethylanisole4-EthylanisoleProposed Ion Structure
136 20%45%48%55%[C₉H₁₂O]⁺ (Molecular Ion)
121 5%100% 100% 100% [M - CH₃]⁺
105 15%---[C₇H₅O]⁺
91 35%20%18%15%[C₇H₇]⁺ (Tropylium)
77 15%10%9%8%[C₆H₅]⁺ (Phenyl)
45 100% ---[CH₃OCH₂]⁺

Note: Intensities are approximate relative percentages and may vary slightly between instruments. The base peak (100% relative intensity) for each isomer is highlighted in bold.

Discussion of Fragmentation Pathways

The primary distinction arises from the location of the ether linkage, which dictates the most favorable cleavage sites.

The fragmentation of this compound is dominated by the cleavage of the C-C bond between the ethyl group and the benzene ring (β-cleavage relative to the ring) and cleavage adjacent to the ether oxygen.

  • Formation of the Base Peak (m/z 45): The most favorable fragmentation is the cleavage of the bond between the two carbon atoms of the ethyl chain. This results in the formation of a stable methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 , which is the base peak, and a benzyl (B1604629) radical.

  • Formation of Tropylium (B1234903) Ion (m/z 91): A competing pathway involves the loss of the methoxyethyl group to form a benzyl cation, which rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

G Figure 2. Fragmentation of this compound M C₆H₅CH₂CH₂OCH₃ (m/z 136) F45 [CH₂OCH₃]⁺ (m/z 45) Base Peak M->F45 - C₇H₇• F91 [C₇H₇]⁺ (m/z 91) M->F91 - •CH₂OCH₃

Figure 2. Fragmentation of this compound

The fragmentation of all three ethylanisole isomers is dominated by a classic benzylic cleavage—the loss of a methyl radical from the ethyl group.

  • Formation of the Base Peak (m/z 121): The loss of a methyl radical (•CH₃) from the molecular ion (m/z 136) results in a very stable methoxy-substituted tropylium or benzylic cation at m/z 121 . This fragment is the base peak for all three positional isomers, making them initially difficult to distinguish from each other, but clearly different from this compound.

  • Secondary Fragmentation: While the primary spectra are very similar, minor differences in the relative intensities of subsequent fragment ions (e.g., m/z 91, from the loss of formaldehyde, CH₂O, from the m/z 121 ion) can sometimes be used for differentiation, although this often requires high-resolution instrumentation and careful analysis. The ortho isomer, in particular, may exhibit unique fragmentation due to the proximity of the two substituent groups (the "ortho effect"), though this is not always pronounced.[7]

G Figure 3. Primary Fragmentation of Ethylanisole Isomers M CH₃OC₆H₄CH₂CH₃ (m/z 136) (ortho, meta, para) F121 [CH₃OC₇H₆]⁺ (m/z 121) Base Peak M->F121 - •CH₃ (Benzylic Cleavage) F91 [C₇H₅]⁺ (m/z 91) F121->F91 - CH₂O

Figure 3. Primary Fragmentation of Ethylanisole Isomers

Conclusion

Electron Ionization Mass Spectrometry is a highly effective technique for differentiating this compound from its ethylanisole isomers. The distinction is clear and is based on the analysis of the base peak and primary fragmentation pathways.

  • This compound is uniquely identified by its base peak at m/z 45 ([CH₃OCH₂]⁺).

  • The three Ethylanisole isomers (ortho, meta, and para) are characterized by a common base peak at m/z 121 ([M - CH₃]⁺) resulting from benzylic cleavage.

While differentiating among the three positional ethylanisole isomers is more challenging and may require analysis of minor fragment intensity differences or other advanced techniques, their collective differentiation from this compound is straightforward and robust using standard GC-EI-MS protocols.

References

Safety Operating Guide

Safe Disposal of (2-Methoxyethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methoxyethyl)benzene , also known as Phenyl Ethyl Methyl Ether, is a combustible liquid that requires careful handling and disposal to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably under a fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point/Freezing Point-33.32 °C[2]
Boiling Point89.1 °C at 975 hPa[2]
LC50 (Inhalation, rat)115.617 mg/l[2]
LD50 (Dermal, rabbit)3970 mg/kg bw[2]
LC50 (Fish, Pimephales promelas)224.725 mg/L (96 h)[2]
NOEC (Daphnia magna)104.053 mg/L (48 h)[2]
NOEC (Algae)69.488 mg/L (72 h)[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment or disposal is not recommended without the appropriate facilities and permits.

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed, and properly labeled container.

  • Store the waste container in a well-ventilated and designated hazardous waste accumulation area.

  • Ensure the container is compatible with the chemical and tightly sealed to prevent leaks or spills.[4]

2. Handling Contaminated Materials:

  • Any materials that have come into contact with this compound, such as absorbent pads, gloves, and labware, must also be treated as hazardous waste.[3]

  • Collect these contaminated materials in a separate, clearly labeled container.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[1][3]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

4. Spill Response:

  • In the event of a spill, evacuate the area and remove all ignition sources.[2][3]

  • Ventilate the spillage area.[1]

  • Use personal protective equipment, including a self-contained breathing apparatus if necessary.[2]

  • Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify this compound Waste B Segregate Waste - Liquid Chemical - Contaminated Solids A->B H Spill Occurs A->H C Use Labeled, Compatible Containers B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Contractor D->E F Arrange for Waste Pickup E->F G Professional Disposal (Incineration or Chemical Destruction) F->G I Spill Response Protocol H->I Activate I->B

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide clear and actionable information to ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Operational Guide for Handling (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Methoxyethyl)benzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Properties and Hazards

This compound is a colorless liquid classified as a combustible liquid. It is crucial to be aware of its physical and toxicological properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3558-60-9
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Appearance Colorless liquid[1]
Boiling Point 89.1 °C at 975 hPa[1]
Melting Point -33.32 °C[1]
Flash Point Between 37.8 and 93.3 °C (100 and 200 °F)[2]

Table 2: Toxicological Data for this compound

Exposure RouteSpeciesValue
Oral LD50 Rat4100 mg/kg bw[1][2]
Dermal LD50 Rabbit3970 mg/kg bw[1]
Inhalation LC50 Rat115.617 mg/l[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin contact, eye damage, and inhalation of vapors.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield may be necessary for splash hazards.[1][2]
Hand Protection Chemically resistant gloves.Viton® or Butyl rubber gloves are recommended for prolonged contact due to their high resistance to aromatic hydrocarbons and ethers.[3][4] Nitrile gloves offer poor resistance and should be avoided for anything other than brief, incidental contact.[1][5][6][7] Always inspect gloves before use and wash hands after removal.[1][2]
Skin and Body Protection Flame-resistant lab coat, fully buttoned.Wear long pants and closed-toe shoes to ensure no skin is exposed. For significant exposure risk, a chemical-resistant apron or suit may be necessary.[8]
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridges.Work should be conducted in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with black color-coded organic vapor cartridges is required.[9][10][11] All respirator users must be trained and fit-tested.

Operational Plan: Handling and Storage

Handling:

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the substance.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials and foodstuff containers.[1][2]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

Spill Response:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[1][2]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3]

  • Do not let the chemical enter drains.[1][2]

Disposal Plan

Waste Segregation and Collection:

  • Dispose of this compound as hazardous waste. Do not pour it down the drain.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Contaminated materials, such as gloves and absorbent pads, must also be collected as hazardous waste in a sealed bag or container.[8]

Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Arrange for pickup by a licensed hazardous waste disposal contractor.

Procedural Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Work in Fume Hood b->c Proceed to Handling d Ground Equipment c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Segregate Waste f->g h Doff PPE g->h j Store Waste in Labeled Container g->j Waste Ready i Wash Hands h->i k Arrange for Professional Disposal j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.